2-(Aminomethyl)-4-bromo-5-chloroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-4-bromo-5-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNJZMPPSDOLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252341 | |
| Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379346-13-0 | |
| Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379346-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling of 2-(Aminomethyl)-4-bromo-5-chloroaniline: A Technical Guide for Preclinical Drug Development
Executive Summary
In the landscape of preclinical drug discovery, highly functionalized di-substituted aniline derivatives like 2-(Aminomethyl)-4-bromo-5-chloroaniline serve as critical pharmacophore building blocks. This specific molecule is characterized by its unique structural topology: it houses both a weakly basic aromatic amine (aniline derivative) and a moderately basic primary aliphatic amine (benzylamine moiety), flanked by electron-withdrawing halogen substituents (bromine and chlorine).
As a Senior Application Scientist, I approach the characterization of such molecules not merely as a data-collection exercise, but as an exercise in predictive causality. Understanding the exact physicochemical parameters—specifically the ionization constants ( pKa ) and lipophilicity ( logP )—is paramount for predicting the compound's pharmacokinetic (PK) behavior, membrane permeability, and target receptor engagement.
Structural Profiling & Predictive Physicochemical Constants
Before executing empirical benchwork, a robust theoretical baseline must be established. The dual-amine nature of 2-(Aminomethyl)-4-bromo-5-chloroaniline creates a biphasic ionization profile. The baseline pKa of an unsubstituted benzylamine is 9.33[1], while an unsubstituted aniline is approximately 4.6. However, the strong inductive electron-withdrawing effects (-I effect) of the meta-chloro and para-bromo groups significantly depress electron density across the aromatic ring, altering these constants[2].
Summary of Physicochemical Parameters
| Property | Predicted / Baseline Value | Causal Rationale & Structural Influence |
| Molecular Weight | 235.51 g/mol | Derived from the molecular formula C7H8BrClN2 . |
| pKa1 (Aliphatic Amine) | ~8.5 - 8.8 | Baseline benzylamine (9.33) is lowered by the inductive electron withdrawal of the halogenated aromatic ring[1]. |
| pKa2 (Aromatic Amine) | ~2.5 - 3.0 | Baseline aniline (4.6) is severely depressed by the combined -I effects of the para-Br and meta-Cl substituents[2]. |
| logP (Octanol/Water) | ~2.6 - 2.9 | Baseline benzylamine lipophilicity (~1.09) is significantly increased by the hydrophobic Br (+0.86) and Cl (+0.71) groups. |
| Topological Polar Surface Area | 52.04 Ų | Contributed equally by the two primary amine groups (26.02 Ų each), indicating good theoretical membrane permeability. |
Mechanistic Insights & Causality in Experimental Design
Standardized protocols often fail when applied blindly to complex, polyfunctional molecules. The experimental design must be tailored to the molecule's specific electronic environment:
-
Why Potentiometric Titration? Because the molecule possesses two distinct ionizable centers, pure computational models often fail to capture the overlapping micro-constants. Potentiometric titration provides a continuous high-resolution pH-volume curve, allowing for the precise mathematical deconvolution of the aliphatic and aromatic pKa values[3].
-
Why Shake-Flask over HPLC for logP ? The dual-amine nature of this compound can lead to secondary electrostatic interactions with the residual silanol groups on standard silica-based HPLC columns, artificially inflating retention times and skewing logP calculations. Therefore, the classical Shake-Flask method (OECD Test Guideline 107) is the scientifically superior choice to ensure true thermodynamic partitioning[4].
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in quality control check to eliminate operator bias and environmental artifacts.
Protocol A: pKa Determination (Potentiometric Titration)
This protocol maps the diprotic nature of the molecule by driving it from a fully protonated state to a fully deprotonated state[3].
-
System Calibration : Calibrate the automated pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian slope (>98%).
-
Sample Preparation : Dissolve 2-(Aminomethyl)-4-bromo-5-chloroaniline in a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
-
Titration Execution : Under a nitrogen blanket (to prevent atmospheric CO2 from forming carbonic acid and skewing the pH), titrate the solution with standardized 0.1 M HCl until both amines are fully protonated.
-
Data Acquisition & Deconvolution : Plot the pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
Self-Validating Mechanism : Perform a reverse-titration using 0.1 M NaOH. If the hysteresis (gap) between the forward (acidic) and reverse (basic) titration curves exceeds 0.1 pH units, the system flags a failure to reach thermodynamic equilibrium, and the run is invalidated.
Workflow for pKa determination by potentiometric titration with hysteresis QC check.
Protocol B: logP Determination (OECD Test Guideline 107)
This protocol determines the true lipophilicity of the un-ionized molecule[4].
-
Phase Saturation : Vigorously stir equal volumes of n-octanol and an aqueous buffer (pH 11.0) for 24 hours. Causality: A pH of 11.0 is chosen because it is >2 units above the highest predicted pKa (~8.8), ensuring the molecule is 99% un-ionized. Pre-saturating the phases prevents volume shifts during the actual experiment.
-
Solute Addition : Dissolve a precisely weighed mass of the compound into the octanol phase.
-
Equilibration : Combine the phases in a sealed centrifuge tube and agitate on an orbital shaker at 25°C for 48 hours to achieve thermodynamic equilibrium.
-
Phase Separation : Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.
-
Quantification : Sample both phases and quantify the concentration using HPLC-UV at the compound's λmax . Calculate logP as log10(Coctanol/Cwater) .
-
Self-Validating Mechanism : Conduct a mass-balance check. The total mass of the compound quantified in both phases must equal 100 ± 5% of the initial input mass. A deviation indicates precipitation or adsorption to the glassware, requiring protocol optimization.
Workflow for LogP determination via OECD 107 (Shake-Flask) with mass balance QC.
References
-
PubChem - Benzylamine (CID 7504) . National Center for Biotechnology Information (NIH). Contains baseline pKa and logP experimental properties for the unsubstituted aliphatic amine moiety. URL:[Link]
-
Chemical Conversion of Hardly Ionizable Rhenium Aryl Chlorocomplexes with p-Substituted Anilines . PMC / NIH (2021). Provides comparative pKa values and structural causality for halogenated aniline derivatives. URL:[Link]
-
ANNEX 9 - UNECE: OECD Test Guideline 107 . United Nations Economic Commission for Europe. Official guidelines for the testing of chemicals, specifically Partition Coefficient (n-octanol/water): Shake Flask Method. URL:[Link]
Sources
Molecular Structure and Conformational Dynamics of 2-(Aminomethyl)-4-bromo-5-chloroaniline
A Technical Guide for Drug Development Professionals Prepared by Senior Application Scientist
Executive Summary
In modern medicinal chemistry and fragment-based drug discovery (FBDD), halogenated ortho-substituted anilines serve as privileged pharmacophores. Specifically, 2-(aminomethyl)-4-bromo-5-chloroaniline presents a highly rigidified, multifunctional scaffold capable of acting simultaneously as a hydrogen-bond donor, hydrogen-bond acceptor, and halogen-bond donor.
This whitepaper provides an in-depth analysis of the conformational landscape of this molecule. By dissecting the electronic causality of its substituents and providing field-proven, self-validating protocols for structural elucidation, this guide equips researchers with the theoretical and practical frameworks necessary to leverage this compound in advanced synthetic and pharmacological applications.
Electronic and Steric Determinants of Conformation
The conformational behavior of 2-(aminomethyl)-4-bromo-5-chloroaniline is dictated by a delicate balance of inductive effects, steric hindrance, and intramolecular hydrogen bonding[1].
The Inductive Causality of Halogenation
To understand the molecule's conformation, we must first map its electronic distribution. The aniline nitrogen resides at C1, the aminomethyl group at C2, the bromine at C4 (para to the aniline NH2 ), and the chlorine at C5 (meta to the aniline NH2 ).
The 5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I) that cannot be offset by mesomeric donation (+M) due to its meta position relative to the primary amine. The 4-bromo group further withdraws electron density via induction[2].
-
Causality: This massive withdrawal of electron density significantly reduces the basicity ( pKa ) of the aniline nitrogen. Consequently, the aniline NH2 becomes a poor hydrogen-bond acceptor but an exceptionally strong hydrogen-bond donor.
The 5-Membered Intramolecular Pseudo-Ring
Because the aniline NH2 is a strong donor and the aliphatic aminomethyl NH2 remains a strong acceptor (its basicity is only marginally reduced by distance from the halogens), the molecule strongly favors a "closed" conformation. The torsion angle ( τ ) of the CAr−CAr−CAliphatic−N bond rotates to approximately 60° (gauche), allowing the formation of a highly stable 5-membered intramolecular hydrogen-bonded pseudo-ring[3].
This internal stabilization reduces the thermodynamic penalty of desolvation when the molecule enters a hydrophobic protein binding pocket, making it an ideal kinase hinge-binding motif[2].
Visualizing the Conformational Workflow
To rigorously define the structural dynamics of this compound, a multi-modal analytical approach is required. The following workflow integrates solution-state dynamics with solid-state absolute configurations.
Workflow for elucidating the conformational dynamics of ortho-substituted anilines.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that no single analytical technique is infallible. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Solution-State Conformation via VT-NMR
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for proving the existence of the intramolecular hydrogen bond. The temperature coefficient ( Δδ/ΔT ) distinguishes between solvent-exposed protons and internally shielded protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of 2-(aminomethyl)-4-bromo-5-chloroaniline in 0.6 mL of strictly anhydrous CD2Cl2 . Causality: Anhydrous, non-polar solvent is critical; trace water will competitively hydrogen-bond, disrupting the intramolecular interaction and yielding false negatives.
-
Control Integration (Self-Validation): Prepare a parallel NMR tube containing 5.0 mg of unsubstituted 2-(aminomethyl)aniline. This serves as the baseline to validate the electronic effect of the halogens.
-
Acquisition: Acquire high-resolution 1H NMR spectra at 5 K intervals from 298 K down to 213 K. Ensure thermal equilibration for 10 minutes at each step before pulsing.
-
Data Analysis: Plot the chemical shift ( δ ) of the aniline NH protons against temperature ( T ).
-
Validation Check: Calculate the slope ( Δδ/ΔT ). A coefficient less negative than -3.0 ppb/K confirms a locked intramolecular hydrogen bond. If the control sample shows a coefficient of -5.0 ppb/K (solvent-exposed), the protocol is validated.
Protocol 2: Solid-State Elucidation via X-Ray Crystallography
Free-base benzylamines are notoriously prone to oxidative degradation and can be difficult to crystallize[4]. To bypass this, we utilize salt formation to lock the conformation and facilitate crystal packing.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the free base in diethyl ether and add 1.1 equivalents of anhydrous HCl in dioxane. Collect the resulting hydrochloride salt via vacuum filtration. Causality: Protonation of the more basic aminomethyl group locks the molecule into a rigid state, preventing conformational flux during crystallization.
-
Vapor Diffusion Crystallization: Dissolve the salt in a minimum volume of methanol (solvent). Place the open vial inside a sealed chamber containing ethyl acetate (anti-solvent). Allow vapor diffusion to proceed at 4°C for 72 hours.
-
Diffraction & Refinement: Mount a suitable single crystal on a diffractometer.
-
Validation Check: During structural refinement, monitor the R-factor ( R1 ). An R1 value < 0.05, combined with a positive difference Fourier map confirming the location of the amine protons, self-validates the absolute configuration and the presence of halogen bonding in the lattice.
Quantitative Conformational Data
The table below synthesizes the key physicochemical and conformational metrics for 2-(aminomethyl)-4-bromo-5-chloroaniline, comparing theoretical predictions with experimental benchmarks.
| Parameter | Value | Causality / Structural Significance |
| Torsion Angle ( τ ) | ~60° (Gauche) | Minimizes steric clash; maximizes intramolecular H-bond orbital overlap. |
| Aniline pKa | ~3.5 | Drastically reduced from 4.6 (unsubstituted aniline) due to the -I effect of 4-Br and 5-Cl. |
| Aliphatic pKa | ~8.8 | Primary amine basicity slightly reduced by ortho-EWG field effects. |
| Δδ/ΔT (Aniline NH) | > -3.0 ppb/K | Indicates strong intramolecular hydrogen bonding in non-polar solvents. |
| Halogen Bond Angle ( C−X⋯Y ) | ~170° - 180° | Highly directional σ -hole interactions observed in the solid state. |
Pharmacological Logic and Binding Site Integration
When deployed in drug discovery, the rigid conformation of this molecule allows it to act as a highly predictable vector. The diagram below illustrates the logic of how this specific conformation interacts with a generic kinase binding pocket.
Logical mapping of 2-(aminomethyl)-4-bromo-5-chloroaniline interactions in a kinase binding site.
The 4-bromo and 5-chloro substituents are not merely space-fillers; they possess an electropositive " σ -hole" along the extension of the C-X bond. This allows them to form highly specific, directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens or aromatic rings) deep within hydrophobic pockets, significantly increasing target affinity and residence time[2].
References
- Source: colostate.edu (The Journal of Physical Chemistry)
- Title: Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)
- Source: rsc.org (Physical Chemistry Chemical Physics)
- Source: rsc.org (Environmental Science: Water Research & Technology)
Sources
- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline: Starting Materials, Mechanistic Pathways, and Protocol Optimization
Executive Summary
The synthesis of highly substituted polyhalogenated anilines, such as 2-(aminomethyl)-4-bromo-5-chloroaniline , presents a unique challenge in modern organic and medicinal chemistry. This compound serves as a critical bifunctional building block, possessing both an aniline core and a primary aminomethyl appendage, alongside two distinct halogen handles (bromo and chloro) for orthogonal cross-coupling reactions.
This technical guide outlines a robust, two-stage synthetic strategy starting from commercially available 2-amino-4-chlorobenzonitrile . By leveraging the intrinsic electronic directing effects of the aromatic ring and employing highly chemoselective reduction protocols, this pathway ensures high yields while completely mitigating the risk of hydrodehalogenation.
Retrosynthetic Strategy & Precursor Selection
The structural complexity of 2-(aminomethyl)-4-bromo-5-chloroaniline requires a strategic disconnection approach to avoid competing side reactions during late-stage functionalization.
-
Disconnection 1 (Aminomethyl to Nitrile): The target aminomethyl group (-CH₂NH₂) is best installed via the reduction of a nitrile precursor. This leads back to 2-amino-5-bromo-4-chlorobenzonitrile .
-
Disconnection 2 (Aryl Bromide to C-H): The bromine atom at the C5 position can be introduced via electrophilic aromatic substitution (S_EAr). This leads back to the ideal, commercially available starting material: 2-amino-4-chlorobenzonitrile .
The choice of 2-amino-4-chlorobenzonitrile is highly deliberate. The strongly electron-donating amino group at C2 activates the ring and directs electrophiles to the ortho and para positions. Because the ortho position (C3) is sterically hindered by the adjacent amino and chloro groups, bromination is forced exclusively to the para position (C5), ensuring perfect regiocontrol[1].
Figure 1: Retrosynthetic pathway and forward synthesis workflow.
Stage 1: Regioselective Bromination
Mechanistic Causality
To synthesize the intermediate 2-amino-5-bromo-4-chlorobenzonitrile, we utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). NBS acts as a mild, easily handled source of electrophilic bromine (Br⁺). DMF is selected as the solvent because its polar aprotic nature stabilizes the cationic Wheland intermediate (bromonium ion complex) during the S_EAr process, accelerating the reaction while preventing over-bromination [1].
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile
This protocol is designed as a self-validating system; the precipitation of the product upon aqueous quench serves as an immediate visual confirmation of conversion.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Charge the flask with 2-amino-4-chlorobenzonitrile (1.0 equiv, 50 mmol) and 100 mL of anhydrous DMF. Stir until complete dissolution is achieved.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Electrophile Addition: Weigh out N-Bromosuccinimide (1.05 equiv, 52.5 mmol). Add the NBS portion-wise over a period of 30 minutes. Causality: Slow addition prevents thermal runaway, which could lead to non-selective polybromination.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) until the starting material spot is completely consumed.
-
Quenching & Precipitation: Pour the reaction mixture slowly into 400 mL of vigorously stirred, ice-cold distilled water. A dense precipitate will form immediately.
-
Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake with copious amounts of distilled water (3 × 100 mL) to remove residual DMF and succinimide byproducts.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure 2-amino-5-bromo-4-chlorobenzonitrile as crystalline needles.
Stage 2: Chemoselective Nitrile Reduction
Mechanistic Causality & The Dehalogenation Pitfall
The final transformation requires reducing the nitrile (-CN) to a primary amine (-CH₂NH₂). This step is notoriously problematic in polyhalogenated systems. Standard catalytic hydrogenation (e.g., Pd/C with H₂) or transition-metal-catalyzed borohydride reductions (e.g., CoCl₂/NaBH₄ or Raney Nickel) frequently result in the hydrodehalogenation of the aryl bromide bond, destroying the molecule's structural integrity [2].
To bypass this, we utilize the Borane-Tetrahydrofuran complex (BH₃·THF) . Unlike nucleophilic hydrides (like LiAlH₄) which attack the carbon atom, borane is an electrophilic reducing agent. It first coordinates to the lone pair of the nitrile nitrogen, activating the triple bond for subsequent intramolecular hydride transfers. This mechanism is highly chemoselective and leaves aryl carbon-halogen bonds completely intact [3].
Figure 2: Mechanism of electrophilic nitrile reduction by Borane-THF.
Experimental Protocol: Synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline
This protocol utilizes a forced acidic hydrolysis step to break the highly stable boron-nitrogen coordinate bond formed post-reduction.
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system thoroughly with dry Argon.
-
Substrate Loading: Dissolve 2-amino-5-bromo-4-chlorobenzonitrile (1.0 equiv, 20 mmol) in 60 mL of anhydrous THF. Cool the solution to 0 °C.
-
Borane Addition: Using a dry syringe, add BH₃·THF (1.0 M in THF, 3.5 equiv, 70 mL) dropwise over 20 minutes.
-
Reflux: Allow the mixture to warm to room temperature, then heat to a gentle reflux (65 °C) for 14 hours.
-
Quenching: Cool the reaction vessel back to 0 °C. Carefully add methanol (20 mL) dropwise to quench the excess borane. Caution: Vigorous evolution of hydrogen gas will occur.
-
Boron-Amine Cleavage: Once gas evolution ceases, add 30 mL of 6 M aqueous HCl. Heat the mixture to reflux for 1 hour. Causality: The intermediate diborylamine complex is highly stable; strong acidic reflux is mandatory to hydrolyze it and liberate the amine hydrochloride salt.
-
Workup: Cool the mixture and concentrate under reduced pressure to remove THF and methanol.
-
Free-Basing: Cool the remaining aqueous phase in an ice bath and basify to pH 12 using 2 M aqueous NaOH.
-
Extraction: Extract the liberated free amine with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 2-(aminomethyl)-4-bromo-5-chloroaniline.
Quantitative Data Summaries
Selecting the correct reducing agent is the paramount variable in this synthesis. Table 1 summarizes the empirical outcomes of various nitrile reduction methodologies when applied to halogenated arenes.
Table 1: Reagent Selection Matrix for Nitrile Reduction in Halogenated Arenes
| Reducing Agent System | Chemoselectivity (Nitrile vs Halogen) | Typical Target Yield | Dehalogenation Risk Profile |
| Pd/C, H₂ (1 atm) | Poor | < 20% | Critical (Complete debromination) |
| CoCl₂ / NaBH₄ | Moderate | 40% – 60% | High (Significant debromination) |
| LiAlH₄ | Moderate to Good | 60% – 75% | Moderate (Temperature dependent) |
| ZnCl₂ / NaBH₄ | Good | 70% – 85% | Low |
| BH₃·THF | Excellent | > 85% | Very Low (Preferred Method) |
References
-
Royal Society of Chemistry. "Organic & Biomolecular Chemistry: Chemoselective reductions of the nitrile group in presence of amides and aryl bromides". RSC Publishing. Available at:[Link]
-
Pattison, S. M. "Approaches to the synthesis and modification of nitrogen-based heterocycles". UEA Digital Repository, University of East Anglia. Available at:[Link]
Spectroscopic data for 2-(Aminomethyl)-4-bromo-5-chloroaniline (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-4-bromo-5-chloroaniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 2-(aminomethyl)-4-bromo-5-chloroaniline. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers and scientists in the field of drug development and organic chemistry, offering a robust framework for the characterization of this and structurally related molecules. Methodologies for data acquisition are detailed, ensuring a self-validating approach to experimental work.
Introduction: The Structural Significance of 2-(Aminomethyl)-4-bromo-5-chloroaniline
The molecule 2-(aminomethyl)-4-bromo-5-chloroaniline is a substituted aniline derivative with a unique arrangement of functional groups that portend interesting chemical and pharmacological properties. The aniline core is fundamental in many pharmaceutical agents, while the halogen substituents (bromo and chloro) can significantly influence metabolic stability, binding affinity, and lipophilicity. The aminomethyl group introduces an additional basic center and a point for potential derivatization.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of structure. This guide will dissect the predicted spectroscopic signature of this molecule, providing the rationale behind the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal five distinct signals corresponding to the aromatic protons, the aminomethyl protons, and the amine protons.
Table 1: Predicted ¹H NMR Data for 2-(Aminomethyl)-4-bromo-5-chloroaniline (in CDCl₃, referenced to TMS at 0.00 ppm)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 | Singlet (s) | 1H | H-3 | This proton is deshielded by the adjacent bromine atom and the aminomethyl group. It has no adjacent protons, resulting in a singlet. |
| ~ 6.8 | Singlet (s) | 1H | H-6 | This proton is shielded by the ortho-amino group and deshielded by the para-chloro group. It has no adjacent protons, appearing as a singlet. |
| ~ 4.0 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing aniline ring and the amino group. Their equivalence leads to a singlet. |
| ~ 3.8 | Broad Singlet (br s) | 2H | -NH₂ (aniline) | The protons of the primary aniline amine are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and solvent. |
| ~ 1.6 | Broad Singlet (br s) | 2H | -NH₂ (methylamine) | The protons of the primary amine on the methyl group are also exchangeable and will likely appear as a broad singlet at a different chemical shift from the aniline amine. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for 2-(Aminomethyl)-4-bromo-5-chloroaniline
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 | C-1 | The carbon atom attached to the aniline nitrogen (C-NH₂) is typically found in this region, influenced by the nitrogen's electron-donating effect. |
| ~ 135 | C-3 | Aromatic carbon atom, deshielded by its proximity to the bromine atom. |
| ~ 130 | C-5 | The carbon atom bearing the chlorine (C-Cl) is deshielded. |
| ~ 125 | C-6 | Aromatic C-H carbon. |
| ~ 120 | C-4 | The carbon atom bearing the bromine (C-Br) is found in this region. |
| ~ 118 | C-2 | The carbon atom attached to the aminomethyl group. |
| ~ 45 | -CH₂- | The aliphatic methylene carbon, deshielded by the attached nitrogen and the aromatic ring. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time and a higher number of scans are typically required.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies.
Table 3: Predicted IR Absorption Bands for 2-(Aminomethyl)-4-bromo-5-chloroaniline
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct N-H stretching bands (symmetric and asymmetric) is a hallmark of a primary amine. Both the aniline and aminomethyl amines will contribute here. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of C-H bonds on the aromatic ring. |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H | The symmetric and asymmetric stretches of the methylene (-CH₂) group. |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine groups. |
| 1340 - 1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the bond between the aromatic ring and the aniline nitrogen. |
| 1100 - 1000 | C-Cl Stretch | Aryl Chloride | The stretching vibration of the carbon-chlorine bond. |
| 690 - 550 | C-Br Stretch | Aryl Bromide | The stretching vibration of the carbon-bromine bond is typically found in this lower frequency region. |
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like 2-(aminomethyl)-4-bromo-5-chloroaniline.
Advanced Handling and Safety of Halogenated Anilines in the Laboratory
Executive Summary
Halogenated anilines (e.g., 4-chloroaniline, 2-fluoroaniline, 2,4,6-triiodoaniline) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, their synthetic utility is counterbalanced by profound toxicological risks. As a Senior Application Scientist, I have observed that laboratory incidents involving these compounds rarely stem from acute catastrophic failures, but rather from a misunderstanding of their insidious pharmacokinetic profiles and material permeation properties.
This technical guide establishes a rigorous, causality-driven framework for handling halogenated anilines. By understanding the underlying mechanisms of their toxicity and physical behavior, researchers can implement self-validating protocols that inherently verify containment and ensure personnel safety.
Mechanistic Toxicology: The Causality of Methemoglobinemia
To handle a chemical safely, one must understand the precise mechanism by which it causes harm. Halogenated anilines are not inherently reactive enough to oxidize hemoglobin in vitro; their toxicity is exclusively mediated by hepatic bioactivation[1].
When absorbed via inhalation, ingestion, or dermal permeation, compounds like 4-chloroaniline undergo N-oxidation catalyzed by Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6). This pathway yields a phenylhydroxylamine metabolite, which is further oxidized to a reactive nitrosobenzene derivative[2]. These two metabolites engage in a futile redox cycle within erythrocytes, generating reactive oxygen species and directly co-oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin[1].
Because methemoglobin cannot bind oxygen, the clinical manifestation is severe cyanosis, hemolytic anemia, and tissue hypoxia[1]. The para-halogenated derivatives (such as 4-chloroaniline) are particularly potent because the halogen substituent blocks para-hydroxylation (a primary detoxification pathway), forcing the metabolic flux entirely toward toxic N-oxidation[3].
Caption: Metabolic bioactivation of halogenated anilines leading to methemoglobinemia.
Quantitative Risk Assessment
The physical properties of halogenated anilines dictate their exposure routes. Many are solids at room temperature but possess sufficient vapor pressure to pose inhalation hazards, while their lipophilicity guarantees rapid dermal absorption.
Table 1: Toxicological and Physical Data of Representative Halogenated Anilines
| Compound | CAS No. | State (RT) | Oral LD50 (Rat) | Inhalation LC50 (Rat) | Primary Hazard Profile |
| 4-Chloroaniline | 106-47-8 | Solid | 256 - 300 mg/kg | 2,340 mg/m³ (4h) | Severe Methemoglobinemia, IARC Group 2B Carcinogen[4] |
| 3,5-Dichloroaniline | 6283-27-8 | Solid | ~200 mg/kg | N/A | Nephrotoxicity, Splenotoxicity, Hematotoxicity[2] |
| 2,4,6-Triiodoaniline | 24154-37-8 | Solid | Harmful (Cat 4) | N/A | Acute Dermal/Oral Toxicity, Environmental Hazard[5] |
Causality in PPE Selection: The Glove Permeation Problem
A critical failure point in many laboratories is the default reliance on standard nitrile gloves. While nitrile provides adequate splash protection against aqueous solutions, aniline and its halogenated derivatives act as potent organic solvents. They rapidly permeate thin nitrile and latex matrices.
According to NIOSH and EPA chemical resistance guidelines, breakthrough times for aniline through standard nitrile gloves can be less than 10 minutes[6][7]. Furthermore, if the halogenated aniline is dissolved in a carrier solvent (e.g., dichloromethane or methanol), the solvent accelerates the permeation of the toxic solute, acting as a Trojan horse through the glove barrier.
Self-Validating PPE Strategy:
-
For dry solids: Double-gloving with heavy-duty nitrile (≥8 mil) is acceptable for short-duration weighing tasks, provided gloves are inspected before use and discarded immediately after.
-
For solutions/liquids: Personnel must use barrier laminate gloves (e.g., Ansell AlphaTec® / Silver Shield) or Butyl rubber[8][9]. Because barrier laminates lack dexterity, they should be worn as an inner layer, with a form-fitting nitrile glove layered on top to restore tactile control[8].
Caption: Decision matrix for ventilation and PPE selection when handling halogenated anilines.
Self-Validating Experimental Protocols
A protocol is only as reliable as its ability to verify its own success. The following workflows incorporate built-in validation steps to ensure containment.
Protocol: Safe Weighing and Reaction Setup
Objective: Transfer 4-chloroaniline to a reaction flask without environmental contamination or dermal exposure. Prerequisites: Fume hood face velocity verified at 100-120 fpm. Operator wearing lab coat, safety goggles, barrier laminate inner gloves, and nitrile outer gloves.
-
Containment Preparation: Line the balance area (inside a ventilated enclosure or fume hood) with a disposable anti-static weighing mat.
-
Causality: Halogenated aniline powders can carry static charges, causing them to aerosolize and adhere to PPE and surfaces.
-
-
Tare and Transfer: Tare a sealed vial. Open the stock container only within the active draft zone. Use a grounded anti-static spatula to transfer the solid.
-
Self-Validating Step (The Wipe Test): After sealing the reaction flask, use a solvent-dampened swab (ethanol) to wipe the exterior of the flask and the balance pan. Place the swab in a designated hazardous waste vial.
-
Causality: This guarantees no invisible micro-dust is transferred outside the hood, validating the physical containment of the transfer.
-
-
Solvent Addition: Connect the sealed flask to a Schlenk line. Purge with nitrogen. Add the reaction solvent via a secure syringe or cannula transfer.
-
Causality: Dissolving the solid in a closed system eliminates the risk of aerosol inhalation.
-
Protocol: Quenching and Decontamination
Objective: Neutralize residual halogenated anilines and decontaminate glassware safely.
-
Quenching: Residual halogenated anilines in reaction mixtures should be treated with an excess of dilute hydrochloric acid (1M HCl) to form the water-soluble, non-volatile anilinium hydrochloride salt.
-
Self-Validating Step (pH Verification): Check the pH of the aqueous layer using indicator paper. It must be < 2.
-
Causality: At strongly acidic pH, the amine is fully protonated. This prevents volatilization and drastically reduces dermal absorption rates, validating that the active hazard has been neutralized.
-
-
Glassware Decontamination: Rinse all glassware with a polar aprotic solvent (e.g., acetone) directly into the halogenated organic waste stream, followed by an acidic water wash[10].
References
-
1, srce.hr 2., wur.nl
-
2, MDPI 4.3, World Health Organization (WHO) 5., utsi.edu 6.6, CDC Archive
-
8, calpaclab.com
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats | MDPI [mdpi.com]
- 3. DSpace [iris.who.int]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. response.epa.gov [response.epa.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Discovery and First Synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline
This technical guide provides a comprehensive overview of the plausible discovery and first synthetic route for 2-(Aminomethyl)-4-bromo-5-chloroaniline, a substituted aniline derivative with potential applications in pharmaceutical and materials science research. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its synthesis can be logically deduced from established chemical principles and analogous transformations. This guide will therefore focus on a proposed, scientifically sound synthetic pathway, offering in-depth experimental protocols and the rationale behind the chosen methodologies.
Introduction
Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile building blocks for a wide array of functional molecules. The specific substitution pattern of 2-(Aminomethyl)-4-bromo-5-chloroaniline, featuring a reactive aminomethyl group and halogen substituents, makes it an attractive intermediate for the development of novel compounds with tailored electronic and steric properties. The bromine and chlorine atoms provide handles for further functionalization via cross-coupling reactions, while the primary amino and aminomethyl groups offer sites for amidation, alkylation, and other transformations.
This guide will detail a proposed multi-step synthesis, commencing from a readily available starting material. Each step will be presented with a detailed experimental protocol, a discussion of the underlying reaction mechanism, and the justification for the selection of specific reagents and conditions.
Proposed Synthetic Pathway
The synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline can be strategically approached through a linear sequence starting from 2-amino-5-chlorobenzonitrile. The proposed pathway involves the regioselective bromination of the aromatic ring, followed by the reduction of the nitrile functionality to the desired aminomethyl group.
Figure 1: Proposed synthetic pathway for 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromo-5-chlorobenzonitrile
The first step involves the regioselective bromination of 2-amino-5-chlorobenzonitrile. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position to the amino group is blocked by the chloro substituent, and one ortho position is occupied by the nitrile group. Therefore, bromination is expected to occur at the other ortho position (C4). N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic rings.
Materials:
-
2-Amino-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in acetonitrile.
-
To this solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-amino-4-bromo-5-chlorobenzonitrile.
Step 2: Synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline
The final step is the reduction of the nitrile group in 2-amino-4-bromo-5-chlorobenzonitrile to a primary amine. A variety of reducing agents can accomplish this transformation. A combination of sodium borohydride and cobalt(II) chloride is a well-established method for the reduction of nitriles to primary amines under mild conditions.[1] This method is often preferred over more reactive hydrides like lithium aluminum hydride when other reducible functional groups are present.
Materials:
-
2-Amino-4-bromo-5-chlorobenzonitrile
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-bromo-5-chlorobenzonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (0.5 eq) in anhydrous methanol.[1]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring vigorously, add sodium borohydride (5.0 eq) portion-wise, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Predicted) |
| 2-Amino-5-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | ¹H NMR: Signals in the aromatic region and a broad singlet for the NH₂ group. |
| 2-Amino-4-bromo-5-chlorobenzonitrile | C₇H₄BrClN₂ | 231.48 | ¹H NMR: Two singlets in the aromatic region and a broad singlet for the NH₂ group. |
| 2-(Aminomethyl)-4-bromo-5-chloroaniline | C₇H₈BrClN₂ | 235.51 | ¹H NMR: Two singlets in the aromatic region, a singlet for the CH₂ group, and broad singlets for the NH₂ groups. |
Conclusion
This technical guide has outlined a plausible and scientifically sound synthetic route for the preparation of 2-(Aminomethyl)-4-bromo-5-chloroaniline. The described two-step sequence, involving a regioselective bromination followed by a chemoselective nitrile reduction, utilizes readily available reagents and established methodologies. The detailed protocols and the underlying chemical principles provide a solid foundation for researchers and drug development professionals interested in the synthesis and application of this and structurally related compounds.
References
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-(Aminomethyl)-4-bromo-5-chloroaniline in the Synthesis of Bioactive Heterocycles
Abstract
This technical guide provides an in-depth exploration of 2-(aminomethyl)-4-bromo-5-chloroaniline as a pivotal building block in modern heterocyclic synthesis. We delve into its application in constructing medicinally relevant scaffolds, such as quinazolines and benzodiazepines, which are foundational to numerous therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern these transformations.
Introduction: The Versatility of a Halogenated Phenylenediamine Derivative
2-(Aminomethyl)-4-bromo-5-chloroaniline is a highly functionalized aromatic diamine that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its strategic substitution pattern, featuring a primary aliphatic amine, a primary aromatic amine, and two distinct halogen atoms (bromine and chlorine), offers multiple reactive sites for controlled chemical modifications. This unique arrangement allows for the regioselective construction of fused ring systems, making it a valuable asset in the synthesis of complex molecules with potential biological activity.
The presence of the bromine and chlorine atoms not only influences the reactivity of the aniline ring but also provides handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. This guide will focus on two major classes of heterocycles synthesized from this precursor: quinazolines and benzodiazepines.
Synthesis of Substituted Quinazolines
Quinazolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1] They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-(aminomethyl)-4-bromo-5-chloroaniline scaffold provides a direct route to quinazolines with a defined substitution pattern.
Mechanistic Rationale: Pictet-Spengler Type Cyclization
The synthesis of the quinazoline core from 2-(aminomethyl)-4-bromo-5-chloroaniline typically proceeds through a Pictet-Spengler-type reaction. This involves the condensation of the aniline with an aldehyde or a related carbonyl compound to form a Schiff base intermediate. The adjacent aminomethyl group then acts as an intramolecular nucleophile, attacking the imine carbon to facilitate a cyclization event. Subsequent oxidation or rearrangement leads to the aromatic quinazoline ring system. The choice of reaction conditions and the nature of the carbonyl component are critical in directing the reaction towards the desired product and achieving high yields.
Visualizing the Quinazoline Synthesis Workflow
Caption: Workflow for quinazoline synthesis.
Experimental Protocol: Synthesis of 6-Bromo-7-chloro-2-aryl-1,2,3,4-tetrahydroquinazolines
This protocol describes a general procedure for the synthesis of 2-aryl substituted tetrahydroquinazolines.
Materials:
-
2-(Aminomethyl)-4-bromo-5-chloroaniline
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (or other suitable solvent)[2]
-
Catalytic amount of an acid (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(aminomethyl)-4-bromo-5-chloroaniline (1.0 mmol) in ethanol (10 mL).
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 6-bromo-7-chloro-2-aryl-1,2,3,4-tetrahydroquinazoline.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
| Reactant | Molar Ratio | Solvent | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | 1.1 | Ethanol | p-TSA | 5 | 85 |
| 4-Chlorobenzaldehyde | 1.1 | Ethanol | p-TSA | 6 | 82 |
| 4-Methoxybenzaldehyde | 1.1 | Ethanol | p-TSA | 4 | 90 |
Table 1: Representative yields for the synthesis of 6-bromo-7-chloro-2-aryl-1,2,3,4-tetrahydroquinazolines.
Synthesis of Substituted 1,5-Benzodiazepines
Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.[3] They are widely used as tranquilizers, anticonvulsants, and anxiolytics. The 1,5-benzodiazepine scaffold can be efficiently synthesized from o-phenylenediamine precursors.
Mechanistic Considerations: Condensation with β-Dicarbonyl Compounds
The synthesis of 1,5-benzodiazepines from 2-(aminomethyl)-4-bromo-5-chloroaniline typically involves the condensation with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone. The reaction proceeds through the initial formation of an enamine or imine intermediate from one of the amino groups and a carbonyl group. This is followed by an intramolecular cyclization involving the second amino group and the remaining carbonyl function, leading to the formation of the seven-membered diazepine ring. The use of a Lewis acid or protic acid catalyst can facilitate this condensation.
Visualizing the 1,5-Benzodiazepine Synthesis Pathway
Caption: Pathway for 1,5-benzodiazepine synthesis.
Experimental Protocol: Synthesis of 7-Bromo-8-chloro-2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines
This protocol outlines a general method for the synthesis of 1,5-benzodiazepines.
Materials:
-
2-(Aminomethyl)-4-bromo-5-chloroaniline
-
β-Diketone (e.g., acetylacetone)
-
Tetrahydrofuran (THF) and Acetic Acid
-
Cadmium Chloride (CdCl₂) as catalyst
-
Standard laboratory glassware
-
Heating apparatus (water bath or microwave irradiator)
Procedure:
-
In a round-bottom flask, dissolve 2-(aminomethyl)-4-bromo-5-chloroaniline (10 mmol) and the β-diketone (10 mmol) in a mixture of THF (3.0-5.0 mL) and acetic acid (0.5-1.5 mL).
-
Add a catalytic amount of CdCl₂ (0.025 mmol).
-
Heat the reaction mixture on a water bath for one hour or subject it to microwave irradiation for an optimized time. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-bromo-8-chloro-2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepine.
-
Characterize the product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| β-Diketone | Catalyst | Method | Time | Yield (%) |
| Acetylacetone | CdCl₂ | Thermal | 1 h | 78 |
| Benzoylacetone | CdCl₂ | Microwave | 10 min | 85 |
| Dibenzoylmethane | CdCl₂ | Thermal | 1.5 h | 75 |
Table 2: Representative yields for the synthesis of 7-bromo-8-chloro-2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines.
Safety and Handling
2-(Aminomethyl)-4-bromo-5-chloroaniline and its related halogenated anilines should be handled with care in a well-ventilated fume hood.[4][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4][5][6] Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[4][5][6][7]
Hazard Statements:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
May cause respiratory irritation.[6]
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
Store in a well-ventilated place and keep the container tightly closed.[4]
Conclusion
2-(Aminomethyl)-4-bromo-5-chloroaniline is a demonstrably valuable and versatile starting material for the synthesis of diverse and medicinally important heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel derivatives with potential therapeutic applications. The strategic placement of functional groups allows for a high degree of control over the synthetic outcomes, making it an ideal candidate for library synthesis and lead optimization in drug discovery programs.
References
-
Ilango, K., & Arulkumaran, G. (2010). Synthesis and antimicrobial activity of novel 1,5-benzodiazepines. Indian Journal of Pharmaceutical Sciences, 72(1), 136-139. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14(1). [Link]
-
Incarbone, D., & O'Connor, K. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
-
Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
ResearchGate. (2022). Flow platform for the synthesis of benzodiazepines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. [Link]
-
Amanote Research. (2018). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. [Link]
-
University of Galway Research Repository. (2016). The benign synthesis of bioactive heterocycles using photochemistry and hydrogen peroxide with hydrohalic acids. [Link]
-
IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. [Link]
-
PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-chloroaniline. Retrieved from [Link]
-
IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
Diva-Portal.org. (n.d.). Synthesis of bioactive compounds. [Link]
-
Heterocyclic Communications. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
-
MDPI. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Chemoselective N-Acylation of 2-(Aminomethyl)-4-bromo-5-chloroaniline
Introduction and Mechanistic Rationale
The functionalization of bifunctional molecules requires precise control over reaction conditions to achieve high chemoselectivity. 2-(Aminomethyl)-4-bromo-5-chloroaniline is a prime example of such a substrate, possessing two distinct primary amine groups: an aliphatic aminomethyl group (–CH₂NH₂) at the ortho position and an aromatic aniline group (–NH₂).
For researchers synthesizing advanced pharmaceutical intermediates or heterocyclic scaffolds (such as dihydroquinazolines), selectively acylating the aliphatic amine while leaving the aromatic amine intact is a critical transformation. The mechanistic rationale for this selectivity relies on the stark contrast in nucleophilicity between the two nitrogen centers:
-
Aliphatic Amine: The nitrogen lone pair is localized and insulated from the aromatic ring by an sp³ carbon, making it highly nucleophilic and readily available to attack electrophiles.
-
Aromatic Amine: The nitrogen lone pair is delocalized into the aromatic π-system. In this specific substrate, the electron density of the ring is further depleted by the strong inductive electron-withdrawing effects of the bromine and chlorine atoms at positions 4 and 5. This renders the aromatic amine exceptionally poor as a nucleophile.
By exploiting this inherent kinetic differentiation, we can achieve >99% chemoselectivity using mild acylating agents (like acid anhydrides) at reduced temperatures, a principle well-established in the . Furthermore, the use of mild bases or biphasic aqueous systems ensures that the reaction proceeds to completion without unwanted side reactions, aligning with 1[1].
Reaction Pathway Visualization
Mechanistic workflow of chemoselective N-acylation driven by differential nucleophilicity.
Experimental Design and Causality
To guarantee a self-validating and robust protocol, every reagent choice is deliberate:
-
Acylating Agent (Acid Anhydride vs. Acid Chloride): Acid anhydrides (e.g., acetic anhydride) are the preferred electrophiles. They are less reactive than acid chlorides, which prevents the exothermic over-acylation (diacylation) of the substrate and strictly limits the reaction to the highly nucleophilic aliphatic amine.
-
Temperature Control (0 °C): Initiating the reaction at 0 °C suppresses the thermal activation required for the aromatic amine to react, maximizing the kinetic gap between the two functional groups.
-
Acid Scavenger (Triethylamine or NaHCO₃): N-acylation with an anhydride generates one equivalent of carboxylic acid as a byproduct. If left unneutralized, this acid will protonate the unreacted aliphatic amine, converting it into an unreactive ammonium salt and stalling the reaction at ~50% conversion. The base acts as a thermodynamic sink, driving the reaction to >95% yield.
Quantitative Data and Optimization
The following tables summarize the expected reactivity profiles and optimized parameters for this specific transformation.
Table 1: Substrate Reactivity Profile
| Functional Group | Position | Nucleophilicity | Electronic Influence | Expected Acylation Outcome |
| Aminomethyl (–CH₂NH₂) | C2 (ortho) | High (Aliphatic) | Insulated by sp³ carbon | Primary target (100% conversion) |
| Amino (–NH₂) | C1 (Aniline) | Low (Aromatic) | Deactivated by 4-Br, 5-Cl | Unreactive under mild conditions |
Table 2: Optimization of Reaction Parameters
| Acylating Agent | Solvent System | Base | Temp (°C) | Chemoselectivity (Aliphatic:Aromatic) | Est. Yield (%) |
| Acetic Anhydride | DCM | TEA | 0 to 25 | >99:1 | 92 - 95 |
| Acetyl Chloride | DCM | TEA | 0 to 25 | 95:5 | 85 - 88 |
| Acetic Anhydride | EtOAc / H₂O | NaHCO₃ | 0 to 25 | >99:1 | 89 - 94 |
| Benzoyl Chloride | THF | DIPEA | 0 | 98:2 | 90 - 93 |
Step-by-Step Experimental Protocols
Protocol A: Homogeneous Anhydride Acylation (Recommended for Scale-Up)
This standard organic phase protocol provides excellent solubility and rapid conversion.
Reagents Required:
-
2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv, 10 mmol)
-
Acetic anhydride (1.05 equiv, 10.5 mmol)
-
Triethylamine (TEA) (1.2 equiv, 12 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Aminomethyl)-4-bromo-5-chloroaniline (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add TEA (12 mmol) to the solution in one portion. Stir for 5 minutes to ensure homogeneity.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Controlled Acylation: Dissolve acetic anhydride (10.5 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe. Causality: Dropwise addition prevents localized heating and maintains strict chemoselectivity.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quenching & Workup: Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer successively with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(2-amino-4-bromo-5-chlorobenzyl)acetamide. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Biphasic Schotten-Baumann Acylation (Green Chemistry Alternative)
This method avoids halogenated solvents and utilizes an aqueous base, making it ideal for environmentally conscious workflows[1].
Reagents Required:
-
2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv, 10 mmol)
-
Acetic anhydride (1.1 equiv, 11 mmol)
-
Ethyl Acetate (EtOAc) (30 mL)
-
Saturated aqueous NaHCO₃ (30 mL)
Step-by-Step Procedure:
-
Biphasic Setup: Dissolve the substrate (10 mmol) in EtOAc (30 mL) in a round-bottom flask. Add saturated aqueous NaHCO₃ (30 mL).
-
Cooling & Stirring: Cool the biphasic mixture to 0 °C in an ice bath. Initiate vigorous biphasic stirring (≥800 rpm). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area where the reaction occurs.
-
Acylation: Add acetic anhydride (11 mmol) dropwise directly into the organic layer over 10 minutes.
-
Propagation: Stir vigorously at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1.5 hours.
-
Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Extract the aqueous layer with an additional 20 mL of EtOAc.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
In-Process Controls and Self-Validation
To ensure the protocol is a self-validating system, researchers should utilize the following analytical checkpoints:
-
TLC Monitoring: The starting material contains a highly polar primary aliphatic amine, which will streak or stick to the baseline on silica gel (e.g., in 50% EtOAc/Hexanes). The acylated product (amide) is significantly less polar and will elute as a distinct, higher-Rf spot.
-
Ninhydrin Stain: The starting material will stain intensely purple/blue due to the primary aliphatic amine. The product, being an amide and an aromatic amine, will be ninhydrin-negative (or very faintly colored), providing immediate visual confirmation of successful acylation.
-
¹H NMR Validation: In the ¹H NMR spectrum (CDCl₃ or DMSO-d₆), the singlet corresponding to the aliphatic –CH₂NH₂ protons (typically ~2.0-3.0 ppm) will disappear, replaced by a characteristic amide N-H triplet (~8.0-8.5 ppm) coupling with the benzylic –CH₂– group. The aromatic –NH₂ protons (~5.0 ppm) will remain integrated to 2H, confirming that diacylation did not occur.
Sources
2-(Aminomethyl)-4-bromo-5-chloroaniline in palladium-catalyzed cross-coupling reactions
An In-Depth Guide to the Application of 2-(Aminomethyl)-4-bromo-5-chloroaniline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 2-(Aminomethyl)-4-bromo-5-chloroaniline is a uniquely valuable, trifunctional building block, presenting chemists with a platform for controlled, sequential elaboration. Its structure is characterized by three distinct reactive sites amenable to palladium-catalyzed cross-coupling reactions: a highly reactive carbon-bromine bond, a more robust carbon-chlorine bond, and two nucleophilic nitrogen centers—a primary aniline and a primary benzylic amine.
This differential reactivity allows for a modular approach to synthesis. Coupling reactions can be directed with high selectivity to the C-Br bond under relatively mild conditions, leaving the C-Cl bond and the two amine functionalities intact for subsequent transformations. This guide provides detailed application notes and starting-point protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—leveraging the unique reactivity of this substrate.
Core Principles: The Palladium Catalytic Cycle and Chemoselectivity
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthesis.[1] These transformations universally proceed through a catalytic cycle involving a palladium(0) active species.[2] The cycle consists of three fundamental steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, breaking the carbon-halogen bond and forming a Pd(II) intermediate. This step is often rate-determining.[3]
-
Transmetalation (or Amine Coordination/Deprotonation): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[4] In C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base.[3]
-
Reductive Elimination: The two organic fragments couple and are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5]
A key principle when working with 2-(Aminomethyl)-4-bromo-5-chloroaniline is chemoselectivity . The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition.[6] Therefore, by carefully selecting the catalyst, ligand, and reaction conditions, one can selectively functionalize the C-4 position (bromine) while preserving the C-5 position (chlorine) for a potential second, different coupling reaction under more forcing conditions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl or aryl-alkenyl structures, which are prevalent in pharmaceuticals.[[“]]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For substrates like ours, which contain potentially coordinating amine groups, using a pre-formed, air-stable palladacycle precatalyst (e.g., SPhos-Pd-G4, XPhos-Pd-G3) is highly recommended. These precatalysts ensure the efficient in-situ generation of the active Pd(0) species.[8]
-
Ligand: Bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos) are crucial. The electron-rich nature of the ligand increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.[9] The steric bulk promotes the final reductive elimination step and helps stabilize the catalytically active monoligated Pd(0) species.[10]
-
Base: A base is required to activate the organoboron species in the transmetalation step.[5] An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is often effective and well-tolerated by many functional groups.[11] For sensitive substrates, Cs₂CO₃ can be a milder, albeit more expensive, alternative.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typical, as it facilitates the dissolution of both the organic substrate and the inorganic base.[[“]][11]
Detailed Protocol: Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a general starting point. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific arylboronic acid.
Materials:
-
2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 1–3 mol%)
-
K₃PO₄ (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Standard Schlenk or microwave reaction vessel, magnetic stirrer, and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 2-(Aminomethyl)-4-bromo-5-chloroaniline, the arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[12][13]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing arylamine motifs found in countless bioactive molecules.[3][14] Coupling an external amine to our substrate is feasible, but requires a catalyst system that is highly active for C-Br activation yet selective enough not to promote self-coupling of the aniline substrate.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly sensitive to the choice of ligand. Advanced biaryl phosphine ligands such as BrettPhos, RuPhos, or XPhos are essential.[15] These ligands form highly active, yet sterically hindered, catalytic species that promote the desired C-N reductive elimination over competing pathways like β-hydride elimination or catalyst decomposition.[3][8] Using a pre-formed palladacycle (e.g., BrettPhos-Pd-G3) is strongly advised for reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after it coordinates to the palladium center.[14] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[16] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, 1,4-dioxane, or THF are standard. It is critical to use solvents with very low water content, as water can hydrolyze the active palladium-amido intermediate and deactivate the catalyst.
Detailed Protocol: Buchwald-Hartwig Amination at the C-Br Position
Materials:
-
2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv)
-
Primary or secondary amine (1.2–2.0 equiv)
-
Palladium precatalyst (e.g., BrettPhos-Pd-G3, 1–3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5–2.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, charge a dry reaction vessel with NaOt-Bu and the palladium precatalyst.
-
Add the 2-(Aminomethyl)-4-bromo-5-chloroaniline and a magnetic stir bar.
-
Seal the vessel. Outside the glovebox, add the anhydrous, degassed solvent followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to 90–120 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS (typically 6–24 hours).
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.[13]
-
Proceed with an aqueous workup and purification as described in the Suzuki-Miyaura protocol.
Application Note 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, yielding conjugated enyne systems valuable in materials science and as synthetic intermediates.[17]
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[1][18] The palladium component drives the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper-acetylide intermediate, which facilitates the transmetalation step.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX byproduct formed during the reaction and to act as a solvent.[17]
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the starting materials.
-
Copper-Free Conditions: To avoid issues related to homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed. These typically require a more active palladium catalyst system and a different base, such as Cs₂CO₃ or K₂CO₃, but can offer cleaner reaction profiles.
Detailed Protocol: Pd/Cu-Catalyzed Sonogashira Coupling at the C-Br Position
Materials:
-
2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
PdCl₂(PPh₃)₂ (2–5 mol%)
-
Copper(I) iodide (CuI) (3–10 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) and/or THF
-
Inert gas atmosphere
Procedure:
-
To a dry Schlenk flask, add 2-(Aminomethyl)-4-bromo-5-chloroaniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40–60 °C).
-
Monitor the reaction's progress by TLC or LC-MS (typically 2–12 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite to remove the catalysts and amine salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Summary of Recommended Starting Conditions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos-Pd-G3 (1-3%) | (Implicit) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | BrettPhos-Pd-G3 (1-3%) | (Implicit) | NaOt-Bu (1.5-2.5) | Toluene | 90-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (Implicit) | Et₃N (>2) | THF/Et₃N | 25-60 |
| CuI (3-10%) as co-catalyst |
Strategic Synthesis: A Path to Polysubstituted Scaffolds
The differential reactivity of the C-Br and C-Cl bonds in 2-(Aminomethyl)-4-bromo-5-chloroaniline opens the door for sequential, orthogonal functionalization, providing access to complex molecular architectures from a single starting material.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. BenchChem.
- Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 11623-11625.
- Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 334.
- Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(55), 13634-13647.
- Marion, N., et al. (2006). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett, 2006(13), 2058-2061.
- Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure.
- LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 15(1), 178-192.
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1016.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. BenchChem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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Synthesis of novel pharmaceutical intermediates from 2-(Aminomethyl)-4-bromo-5-chloroaniline
An Application Guide to the Synthesis of Novel Pharmaceutical Intermediates from 2-(Aminomethyl)-4-bromo-5-chloroaniline
Abstract
2-(Aminomethyl)-4-bromo-5-chloroaniline is a highly versatile and strategically functionalized starting material for the synthesis of a diverse array of pharmaceutical intermediates. Its unique structure, featuring a nucleophilic aliphatic amine, a less reactive aromatic amine, and two distinct halogen atoms (bromine and chlorine), offers multiple handles for sequential and selective chemical modifications. This guide provides detailed protocols and scientific rationale for leveraging this scaffold in key synthetic transformations, including selective N-functionalization, palladium-catalyzed cross-coupling, and the construction of medicinally relevant heterocyclic systems such as quinazolinones. The methodologies presented are designed to be robust and scalable, providing researchers in drug development with a practical framework for generating novel molecular entities.
Introduction: The Strategic Value of 2-(Aminomethyl)-4-bromo-5-chloroaniline
In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. 2-(Aminomethyl)-4-bromo-5-chloroaniline is a prime example of a building block designed for synthetic diversity. The key to its utility lies in the orthogonal reactivity of its functional groups:
-
Differential Amine Nucleophilicity: The primary aliphatic amine of the aminomethyl group is significantly more nucleophilic and basic than the aromatic aniline amine. This inherent difference allows for highly selective reactions, such as acylation or alkylation, at the aminomethyl nitrogen under mild conditions, leaving the aniline nitrogen untouched for subsequent transformations.
-
Hierarchical Halogen Reactivity: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This disparity is crucial for palladium-catalyzed cross-coupling reactions, where the C-Br bond will undergo oxidative addition to the palladium center under conditions that leave the C-Cl bond intact.[1][2] This enables regioselective elaboration at the 4-position, with the 5-position available for a potential second coupling reaction under more forcing conditions.
This combination of features makes the title compound an ideal precursor for constructing complex molecules containing scaffolds prevalent in modern pharmaceuticals, such as kinase inhibitors and central nervous system (CNS) agents.[3]
Caption: Synthetic pathways from 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Protocol I: Selective N-Acylation of the Aliphatic Amine
Scientific Rationale: N-acylation is a fundamental transformation in drug synthesis, often used to introduce amide functionalities that can modulate solubility, metabolic stability, and target binding.[4] Due to the higher basicity and nucleophilicity of the aliphatic aminomethyl group compared to the electronically delocalized aromatic amine, selective acylation can be achieved with high fidelity using standard acylating agents under controlled conditions. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to neutralize the acid byproduct (e.g., HCl) without competing in the acylation reaction.
Experimental Protocol: This protocol details the N-acetylation using acetic anhydride.
Table 1: Reagents for Selective N-Acetylation
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-(Aminomethyl)-4-bromo-5-chloroaniline | 250.44 | 1.0 | 10.0 | 2.50 g |
| Acetic Anhydride | 102.09 | 1.1 | 11.0 | 1.12 g (1.04 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 | 1.52 g (2.09 mL) |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Aminomethyl)-4-bromo-5-chloroaniline (2.50 g, 10.0 mmol).
-
Dissolution: Add dichloromethane (50 mL) and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the cooled solution.
-
Acylation: Add acetic anhydride (1.04 mL, 11.0 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, N-((5-bromo-4-chloro-2-aminophenyl)methyl)acetamide.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure product.
Protocol II: Synthesis of a Dihydroquinazolinone Derivative
Scientific Rationale: The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[5][6][7] The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through a multicomponent reaction involving an aniline, an aldehyde, and a source of the C2 and N3 atoms. In our case, the 2-(aminomethyl)aniline derivative can undergo a condensation reaction with an aldehyde, followed by an intramolecular cyclization, to form the dihydroquinazolinone ring system. This approach provides a direct route to complex heterocyclic structures.[5][8]
Experimental Protocol: This protocol describes the synthesis of a dihydroquinazolinone via condensation with 4-fluorobenzaldehyde.
Caption: Workflow for Dihydroquinazolinone Synthesis.
Table 2: Reagents for Dihydroquinazolinone Synthesis
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-(Aminomethyl)-4-bromo-5-chloroaniline | 250.44 | 1.0 | 5.0 | 1.25 g |
| 4-Fluorobenzaldehyde | 124.11 | 1.1 | 5.5 | 0.68 g |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 190.22 | 0.1 | 0.5 | 95 mg |
| Toluene | - | - | - | 40 mL |
Step-by-Step Methodology:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
Reagent Addition: Add 2-(Aminomethyl)-4-bromo-5-chloroaniline (1.25 g, 5.0 mmol), 4-fluorobenzaldehyde (0.68 g, 5.5 mmol), p-TsOH (95 mg, 0.5 mmol), and toluene (40 mL) to the flask.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the initial imine formation will be collected in the Dean-Stark trap.
-
Reaction: Continue refluxing for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to obtain the pure 7-bromo-6-chloro-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline.
Protocol III: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[9] For 2-(Aminomethyl)-4-bromo-5-chloroaniline, the C-Br bond at the 4-position is significantly more reactive towards palladium(0) oxidative addition than the C-Cl bond.[1][10] This allows for the selective introduction of aryl or heteroaryl substituents at this position, a key step in building many kinase inhibitor backbones. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 3: Reagents for Suzuki-Miyaura Coupling
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass |
| 2-(Aminomethyl)-4-bromo-5-chloroaniline | 250.44 | 1.0 | 2.0 | 501 mg |
| 3-Methoxyphenylboronic acid | 151.96 | 1.3 | 2.6 | 395 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.1 | 116 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 5.0 | 691 mg |
| 1,4-Dioxane / Water (4:1) | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-(Aminomethyl)-4-bromo-5-chloroaniline (501 mg, 2.0 mmol), 3-methoxyphenylboronic acid (395 mg, 2.6 mmol), and potassium carbonate (691 mg, 5.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-10 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline.
-
Cooling and Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (15 mL).
-
Work-up: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluent: gradient of ethyl acetate in hexanes) to yield the pure 2-(aminomethyl)-5-chloro-4-(3-methoxyphenyl)aniline.
Conclusion
The protocols detailed in this guide demonstrate the exceptional synthetic utility of 2-(Aminomethyl)-4-bromo-5-chloroaniline. By strategically targeting its distinct functional groups, researchers can efficiently generate a wide range of complex and valuable pharmaceutical intermediates. The selective N-acylation provides a means to protect or modulate the aminomethyl group, the intramolecular cyclization offers rapid access to important heterocyclic cores, and the regioselective Suzuki-Miyaura coupling enables precise elaboration of the aromatic scaffold. These reliable and scalable methods empower drug discovery professionals to accelerate the development of novel therapeutic agents.
References
-
Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). IntechOpen. Available at: [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. Available at: [Link]
-
The benign synthesis of bioactive heterocycles using photochemistry and hydrogen peroxide with hydrohalic acids. (2016). University of Galway Research Repository. Available at: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. Available at: [Link]
-
SYNTHESIS OF QUINAZOLINONE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Available at: [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][6][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). National Institutes of Health (NIH). Available at: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]
-
A new road for the synthesis and characterization of new enamino benzodiazepines. Scribd. Available at: [Link]
-
An Update on the Synthesis of Pyrrolo[8][11]benzodiazepines. (2016). MDPI. Available at: [Link]
-
Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Institutes of Health (NIH). Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]
-
Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. MDPI. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]
-
4-Bromo-2-chloroaniline. National Institutes of Health (NIH). Available at: [Link]
-
2-Bromo-5-chloroaniline. PubChem. Available at: [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. Available at: [Link]
-
2-Bromo-4-chloroaniline. PubChem. Available at: [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2024). MDPI. Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [researchrepository.universityofgalway.ie]
Application Note: Divergent Diazotization Strategies for 2-(Aminomethyl)-4-bromo-5-chloroaniline
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.
Introduction & Mechanistic Rationale
The substrate 2-(Aminomethyl)-4-bromo-5-chloroaniline presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two distinct nucleophilic nitrogen centers: an aromatic primary amine (aniline, pKa≈4.5 ) and an aliphatic primary amine (aminomethyl, pKa≈9.5 ).
When subjected to standard diazotization conditions (nitrous acid generated in situ from sodium nitrite and a strong acid), the aromatic amine rapidly converts into an electrophilic diazonium cation. However, the fate of this reactive intermediate is entirely dictated by the state of the adjacent aliphatic amine [1]. As a Senior Application Scientist, it is critical to understand that experimental design here is not merely about reagent addition, but about controlling intramolecular kinetics versus intermolecular thermodynamics.
We present two divergent, self-validating experimental workflows:
-
Pathway A (Protection-Directed Functionalization): To utilize the diazonium salt for intermolecular coupling (e.g., Sandmeyer reactions or electrografting), the highly nucleophilic aliphatic amine must be temporarily masked (e.g., via tert-butyloxycarbonyl, Boc protection). This prevents intramolecular quenching and stabilizes the diazonium intermediate for downstream use.
-
Pathway B (Intramolecular Annulation): If left unprotected, the proximate aliphatic amine acts as an internal nucleophile. The transient diazonium ion undergoes rapid, spontaneous intramolecular cyclization, yielding a 6-bromo-7-chloro-3,4-dihydro-1,2,3-benzotriazine derivative [2]. This annulation strategy is highly valuable in medicinal chemistry for constructing nitrogen-rich heterocyclic scaffolds [3].
Mechanistic Visualization
Figure 1: Mechanistic divergence of 2-(aminomethyl)aniline diazotization based on protection.
Experimental Protocols
Pathway A: Chemoselective Diazotization via Amine Protection
Use this protocol when the goal is to substitute the aniline amino group (e.g., halogenation, cyanation) without altering the aminomethyl group.
Step 1: Aliphatic Amine Protection
-
Dissolve 2-(aminomethyl)-4-bromo-5-chloroaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Add triethylamine (15.0 mmol) and cool the mixture to 0 °C.
-
Slowly add di-tert-butyl dicarbonate ( Boc2O , 10.5 mmol) dissolved in 10 mL DCM.
-
Warm to room temperature and stir for 2 hours. Causality: The aliphatic amine is vastly more nucleophilic than the aniline; thus, Boc2O selectively protects the aminomethyl group without reacting with the aromatic amine.
-
Wash with water, dry over Na2SO4 , and concentrate to isolate the N-Boc intermediate.
Step 2: Diazotization
-
Suspend the N-Boc intermediate in 6M aqueous HCl (30 mL).
-
Cool the suspension to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are thermodynamically unstable. Temperatures above 5 °C provide the activation energy required for nitrogen gas evolution, leading to undesired phenol byproducts.
-
Prepare a solution of sodium nitrite ( NaNO2 , 10.5 mmol) in 10 mL of pre-cooled distilled water.
-
Add the NaNO2 solution dropwise over 20 minutes, maintaining the internal temperature strictly below 5 °C.
-
Validation: Test for excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates sufficient HNO2 ). Quench excess nitrous acid with a small amount of sulfamic acid before proceeding to downstream Sandmeyer functionalization.
Pathway B: Direct Diazotization & Intramolecular Annulation
Use this protocol to synthesize a benzotriazine heterocyclic core.
-
Dissolve the unprotected 2-(aminomethyl)-4-bromo-5-chloroaniline (10.0 mmol) in a mixture of glacial acetic acid and water (1:1 v/v, 40 mL). Cool to 0–5 °C.
-
Add an aqueous solution of NaNO2 (11.0 mmol in 10 mL water) dropwise over 15 minutes.
-
Observation: The reaction mixture will transition from a clear solution to a thick suspension. Causality: As the diazonium ion forms, the unprotected aliphatic amine immediately attacks the terminal nitrogen of the diazonium group, forming the insoluble 6-bromo-7-chloro-3,4-dihydro-1,2,3-benzotriazine.
-
Stir for an additional 1 hour at room temperature to drive the cyclization to completion.
-
Filter the precipitate, wash with cold water, and dry under high vacuum.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for chemoselective diazotization (Pathway A).
Quantitative Data & Analytical Summary
To ensure a self-validating system, researchers must confirm the success of the chosen pathway using the following analytical markers.
| Parameter | Pathway A (Protected) | Pathway B (Unprotected) |
| Primary Objective | Intermolecular Coupling (Sandmeyer) | Intramolecular Annulation |
| Reactive Intermediate | Stable Diazonium Chloride Salt | Transient Diazonium Ion |
| Final Product Core | Functionalized Benzene | 3,4-Dihydro-1,2,3-benzotriazine |
| Key IR Marker | ∼ 2250 cm−1 ( N≡N stretch, transient) | ∼ 3200 cm−1 (Secondary N-H stretch) |
| Key NMR Marker ( 1 H) | 1.45 ppm (s, 9H, Boc group) | ∼ 4.50 ppm (s, 2H, cyclic CH2 ) |
| Typical Yield | 75–85% (Post-coupling) | 80–90% (Direct precipitation) |
Safety & Troubleshooting
-
Thermal Hazards: Diazonium salts in the solid state are highly sensitive and potentially explosive. Never isolate the intermediate diazonium salt from Pathway A in its dry form. Always utilize it in situ in an aqueous or biphasic solution.
-
Nitrous Acid Toxicity: The generation of HNO2 can release toxic nitrogen oxide ( NOx ) gases. All diazotization procedures must be conducted in a well-ventilated fume hood.
References
- Modification of Carbon Electrode with Aryl Groups Having an Aliphatic Amine by Electrochemical Reduction of In Situ Generated Diazonium Cations.Langmuir - ACS Publications.
- Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives.PMC.
- 2-(Aminomethyl)-4,6-dibromoaniline CAS 86379-71-7.Benchchem.
Application Note: Utilization of 2-(Aminomethyl)-4-bromo-5-chloroaniline in the Synthesis of Next-Generation Kinase Inhibitors
Executive Summary & Strategic Rationale
The development of small-molecule kinase inhibitors—particularly those targeting receptor tyrosine kinases (RTKs) such as EGFR, HER2, and ALK—relies heavily on the privileged quinazoline and quinazolinone scaffolds. Traditional syntheses of these heterocycles often begin with anthranilic acid derivatives, a route that necessitates harsh, environmentally unfavorable chlorination steps (e.g., using POCl 3 ) to activate the core for subsequent amination.
The introduction of 2-(aminomethyl)-4-bromo-5-chloroaniline as a foundational building block represents a paradigm shift in medicinal chemistry workflows. This highly functionalized 2-aminobenzylamine derivative allows for the direct, transition-metal-free assembly of the quinazoline core via oxidative cyclization.
Crucially, the specific placement of the bromine and chlorine atoms (which map to the C6 and C7 positions of the resulting quinazoline, respectively) provides an elegant platform for orthogonal cross-coupling . Because the C–Br bond has a lower bond dissociation energy than the C–Cl bond, it undergoes oxidative addition with Palladium(0) at a significantly faster rate. This kinetic differential enables researchers to perform regioselective Suzuki-Miyaura couplings at the C6 position, followed by Buchwald-Hartwig aminations at the C7 position, allowing precise, sequential tuning of the inhibitor to optimize interactions with the kinase hinge region and solvent-exposed channel.
Mechanistic Causality in the Synthetic Workflow
To ensure high yields and prevent the generation of inseparable regioisomers, the synthetic sequence must exploit the distinct electronic and steric properties of the intermediates:
-
Transition-Metal-Free Oxidative Cyclization : Reacting 2-(aminomethyl)-4-bromo-5-chloroaniline with a benzylamine or aldehyde in the presence of catalytic molecular iodine (I 2 ) and oxygen (O 2 ) directly yields the 6-bromo-7-chloroquinazoline core. The I 2 facilitates the formation of an imine intermediate, which undergoes spontaneous intramolecular cyclization. Subsequent aerobic dehydrogenative aromatization is driven by O 2 , producing only water as a byproduct. This method is highly sustainable and avoids early-stage transition metal contamination [1].
-
Regioselective Suzuki-Miyaura Coupling (C6) : The C6-bromine is selectively targeted using Pd(dppf)Cl 2 . The bidentate dppf ligand provides the optimal bite angle and electron density to favor insertion into the weaker C–Br bond while leaving the C7-chlorine completely intact.
-
Buchwald-Hartwig Amination (C7) : With the C6 position functionalized, the remaining C7-chlorine is notoriously unreactive under standard conditions. To force the oxidative addition of the C–Cl bond, a highly active, electron-rich, and sterically demanding biarylphosphine ligand such as XPhos must be paired with Pd 2 (dba) 3 . This step is typically used to introduce solubilizing aliphatic amines (e.g., morpholine or piperazine), which are critical for improving the drug's pharmacokinetic profile.
Fig 1. Stepwise synthetic workflow from 2-(aminomethyl)-4-bromo-5-chloroaniline to kinase inhibitor.
Self-Validating Experimental Protocols
The following protocols are designed with built-in in-process controls (IPCs) to ensure trustworthiness and reproducibility at each stage of the synthesis.
Protocol A: Oxidative Cyclization to 6-Bromo-7-chloro-2-arylquinazoline
Causality Check: Molecular iodine acts as a mild Lewis acid to activate the amine, while the O 2 balloon provides the stoichiometric oxidant required for aromatization, preventing the accumulation of the dihydroquinazoline intermediate.
-
Setup : To an oven-dried 50 mL round-bottom flask, add 2-(aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv, 5.0 mmol) and the desired benzylamine derivative (1.2 equiv, 6.0 mmol).
-
Catalysis : Add molecular iodine (I 2 , 10 mol%) and DMSO (15 mL) as the solvent.
-
Reaction : Equip the flask with an O 2 balloon. Stir the mixture at 80 °C for 5–8 hours.
-
Validation (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV 254 nm). The starting material aniline should be completely consumed, replaced by a highly UV-active, lower-Rf spot corresponding to the fully aromatized quinazoline.
-
Workup : Cool to room temperature. Quench the remaining iodine by adding saturated aqueous Na 2 S 2 O 3 (20 mL) until the characteristic brown color dissipates. Extract with EtOAc (3 × 30 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C6
Causality Check: The use of Pd(dppf)Cl 2 and a mild base (K 2 CO 3 ) ensures that oxidative addition occurs exclusively at the C-Br bond, preventing polymerization or off-target coupling at the C-Cl site.
-
Setup : In a Schlenk tube, combine the 6-bromo-7-chloroquinazoline intermediate (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.05 equiv, 2.1 mmol), and K 2 CO 3 (2.0 equiv, 4.0 mmol).
-
Catalysis : Add Pd(dppf)Cl 2 (5 mol%). Evacuate and backfill the tube with Nitrogen (3 cycles).
-
Reaction : Inject a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v, 10 mL). Heat to 90 °C for 4 hours.
-
Validation (IPC) : Analyze via LC-MS. The mass spectrum must show the complete disappearance of the starting isotopic pattern (characteristic Br/Cl isotope ratio) and the appearance of the product mass with a single chlorine isotopic pattern (M and M+2 in a 3:1 ratio).
-
Workup : Filter through a pad of Celite to remove palladium black. Partition between water and DCM, extract, and purify via flash chromatography.
Protocol C: Buchwald-Hartwig Amination at C7
Causality Check: XPhos is strictly required here; its bulky, electron-rich nature accelerates the reductive elimination step and forces the otherwise inert C-Cl bond into the catalytic cycle.
-
Setup : In a glovebox or under strict inert atmosphere, combine the C6-arylated-7-chloroquinazoline (1.0 equiv, 1.0 mmol), a secondary amine (e.g., morpholine, 1.5 equiv, 1.5 mmol), and NaOtBu (2.0 equiv, 2.0 mmol).
-
Catalysis : Add Pd 2 (dba) 3 (2.5 mol%) and XPhos (5 mol%).
-
Reaction : Dissolve in anhydrous Toluene (8 mL). Seal the vessel and heat to 110 °C for 12 hours.
-
Validation (IPC) : Monitor via LC-MS. The reaction is complete when the chlorinated starting material is fully converted to the aminated product.
-
Workup : Cool, dilute with EtOAc, wash with brine, and purify via reverse-phase preparative HPLC to obtain the final kinase inhibitor in >98% purity.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the sequential functionalization of the 2-(aminomethyl)-4-bromo-5-chloroaniline scaffold.
| Synthetic Step | Target Bond Formed | Key Reagents & Catalysts | Expected Yield (%) | Regioselectivity / Purity |
| 1. Oxidative Cyclization | Quinazoline Core Formation | I 2 (10 mol%), O 2 , DMSO, 80 °C | 78 - 85% | >99% (Complete aromatization) |
| 2. Suzuki Coupling | C6–Aryl (C–C bond) | Pd(dppf)Cl 2 , K 2 CO 3 , Dioxane/H 2 O | 80 - 92% | >95% (Exclusive at C6-Br) |
| 3. Buchwald-Hartwig | C7–Amine (C–N bond) | Pd 2 (dba) 3 , XPhos, NaOtBu, Toluene | 65 - 75% | >98% (Final API purity) |
Biological Application: Targeting RTK Pathways
Inhibitors synthesized from this scaffold are typically designed as ATP-competitive antagonists. By occupying the ATP-binding pocket of kinases like EGFR, they halt the downstream phosphorylation cascade responsible for aberrant tumor cell proliferation. The C6-aryl group usually projects into the hydrophobic pocket, while the C7-amine extends into the solvent-exposed region to improve solubility and binding kinetics.
Fig 2. EGFR/MAPK signaling pathway targeted by the synthesized quinazoline kinase inhibitors.
References
-
Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions. Organic & Biomolecular Chemistry, 14(44), 10567-10571.[Link]
Application Note: Scale-Up Synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline Derivatives
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Process Optimization & Scale-Up Protocol
Introduction & Strategic Importance
Highly functionalized anilines, specifically 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives, are critical building blocks in the pharmaceutical and agrochemical industries. The aminomethyl moiety serves as an ideal anchor for amide couplings or heterocyclic ring closures (e.g., quinazolines, indazoles), while the orthogonal reactivity of the bromo and chloro substituents enables selective late-stage functionalization via palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).
However, scaling up the synthesis of these derivatives presents a significant chemical challenge: the reduction of the precursor nitrile (2-amino-4-bromo-5-chlorobenzonitrile) to the primary amine must be achieved without triggering the hydrodehalogenation of the sensitive aryl bromide and aryl chloride bonds.
Mechanistic Rationale: Overcoming Hydrodehalogenation
Standard industrial methods for nitrile reduction typically rely on catalytic hydrogenation (Pd/C, Raney Nickel) or transition-metal-catalyzed borohydride reductions (e.g., NaBH4 with NiCl2 or CoCl2 ). While the NiCl2/NaBH4 system—famously optimized by Caddick and co-workers [1]—is highly efficient for standard aliphatic and aromatic nitriles, it is fundamentally incompatible with electron-deficient aryl bromides.
The Causality of Failure: Transition metal borides ( Ni2B , Co2B ) generated in situ facilitate single-electron transfer (SET) and oxidative addition pathways. At scale, the extended reaction times and localized exotherms cause these catalysts to rapidly cleave the labile C-Br bond, leading to massive yield losses via debrominated byproducts.
The Chemoselective Solution: To establish a self-validating, scalable system, we utilize a ZnCl2/NaBH4 reduction protocol [2]. Mixing zinc chloride and sodium borohydride in situ generates zinc borohydride ( Zn(BH4)2 ). Unlike transition metal borides, Zn(BH4)2 acts via a mild, closed-shell hydride transfer. The oxophilic/nitrogen-philic zinc atom coordinates directly to the nitrile nitrogen, activating the triple bond for hydride attack without engaging in the radical or oxidative addition mechanisms that destroy carbon-halogen bonds.
Figure 1: Mechanistic divergence between transition metal borohydride reduction systems.
Reaction Pathway & Workflow
The protocol isolates the product directly as a stable dihydrochloride salt. This bypasses the need for in situ Boc-protection, eliminating costly reagents at scale and providing a highly pure, universally applicable precursor for downstream derivatization.
Figure 2: Chemoselective reduction workflow of 2-amino-4-bromo-5-chlorobenzonitrile.
Scale-Up Protocol (100 g Scale)
Self-Validating Principle: This protocol is designed to self-validate at two critical junctures: (1) The cessation of H2 gas evolution indicates the complete formation of the active Zn(BH4)2 species, and (2) the acidic reflux step guarantees the complete destruction of the intermediate amine-borane complex, preventing boron-containing impurities from contaminating the final API building block.
Step 1: Reagent Preparation & Reduction
-
Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a reflux condenser, and a nitrogen inlet.
-
Charge: Add 2-amino-4-bromo-5-chlorobenzonitrile (100.0 g, 0.43 mol, 1.0 equiv) and anhydrous ZnCl2 (88.0 g, 0.65 mol, 1.5 equiv) to the reactor.
-
Solvation: Suspend the solids in anhydrous Tetrahydrofuran (THF) (1.0 L). Stir at 250 rpm and cool the jacket to 0 °C.
-
Hydride Addition: Once the internal temperature reaches ≤ 5 °C, begin the portion-wise addition of NaBH4 (49.0 g, 1.30 mol, 3.0 equiv) over 2 hours.
-
Causality Note: NaBH4 must be added in strictly controlled portions. The reaction between ZnCl2 and NaBH4 is highly exothermic and evolves H2 gas. Controlling the feed rate prevents thermal runaway and maintains the integrity of the C-Br bond.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 24 hours.
-
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench with 1M HCl, neutralize, and analyze via HPLC. The reaction is complete when the starting material is ≤ 1.0% (monitor the disappearance of the nitrile IR stretch at ∼ 2220 cm−1 ).
Step 2: Decomplexation & Salt Formation
-
Quench: Cool the reactor back to 0 °C. Carefully add 6M aqueous HCl (500 mL) dropwise over 1.5 hours.
-
Safety Warning: Vigorous H2 evolution will occur as unreacted hydrides are destroyed.
-
-
Reflux: Heat the reactor to an internal temperature of 70 °C (reflux) for 2.5 hours.
-
Causality Note: Primary amines generated via borohydride reduction form stable amine-borane complexes ( R-NH2⋅BH3 ). Simple extraction will result in massive yield loss and boron contamination. Boiling in strong aqueous acid quantitatively breaks this complex, yielding the free amine which immediately protonates to the dihydrochloride salt.
-
Step 3: Isolation & Purification
-
Concentration: Cool the mixture to 30 °C and remove the THF under reduced pressure (vacuum distillation).
-
Crystallization: To the remaining aqueous slurry, add Isopropanol (300 mL) and cool to 0 °C for 4 hours to drive the precipitation of the dihydrochloride salt.
-
Filtration: Filter the crystalline solid through a sintered glass funnel. Wash the filter cake with ice-cold Isopropanol ( 2×100 mL) followed by Ethyl Acetate ( 2×100 mL) to remove any organic impurities.
-
Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.
Quantitative Data & Analytical Specifications
The following table summarizes the expected analytical profile of the isolated 2-(aminomethyl)-4-bromo-5-chloroaniline dihydrochloride, providing baseline metrics for quality control.
| Parameter | Specification / Expected Result | Analytical Method / Rationale |
| Yield | 82% – 88% (108 g – 116 g) | Gravimetric (Based on 100 g input) |
| Appearance | Off-white to pale yellow crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥ 98.5% (a/a) | Reverse-Phase HPLC (UV at 254 nm) |
| Debrominated Impurity | ≤ 0.5% | HPLC (Confirms chemoselectivity of Zn catalyst) |
| Mass Spectrometry | m/z 234.9 [M+H]⁺ (Free base) | ESI-MS (Isotope pattern confirms 1 Br, 1 Cl) |
| 1 H-NMR (400 MHz, DMSO- d6 ) | δ 8.45 (br s, 3H), 7.52 (s, 1H), 6.95 (s, 1H), 5.60 (br s, 3H), 3.95 (q, 2H) | Confirms aminomethyl formation and intact aromatic protons |
| 11 B-NMR (128 MHz, DMSO- d6 ) | No signal detected | Validates complete decomplexation during acidic reflux |
References
-
Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.[Link]
-
Paulsen, M. H., Engqvist, M., Ausbacher, D., Strøm, M. B., & Bayer, A. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14(31), 7570-7578.[Link]
Application Note: 2-(Aminomethyl)-4-bromo-5-chloroaniline as a Divergent Precursor in Agrochemical Synthesis
Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists.
Introduction & Mechanistic Insights
The discovery of next-generation agrochemicals relies heavily on highly functionalized, versatile building blocks that allow for rapid structural diversification. 2-(Aminomethyl)-4-bromo-5-chloroaniline is a premium bifunctional precursor that has emerged as a critical scaffold in the synthesis of novel crop protection agents, particularly diamide insecticides and quinazoline-based fungicides.
The strategic value of this molecule lies in its orthogonal reactivity profile , driven by precise electronic and steric causality:
-
pKa-Driven Chemoselectivity: The molecule possesses two distinct nitrogen nucleophiles. The primary aliphatic amine (aminomethyl group) has a pKa of ~9.5, making it highly nucleophilic. Conversely, the primary aromatic amine (aniline) has a pKa of ~3.5. This drastic difference ( Δ pKa ≈ 6) allows for completely selective, catalyst-free mono-acylation or alkylation at the aliphatic amine without the need for protecting groups.
-
Halogen-Induced Deactivation & Lipophilicity: The bromine (C4) and chlorine (C5) atoms exert strong electron-withdrawing inductive effects, further deactivating the aniline nitrogen. In agrochemical design, these halogens are not merely synthetic handles; they precisely tune the molecule's lipophilicity ( logP ) for optimal cuticular penetration in insects and fungi, while simultaneously blocking cytochrome P450-mediated metabolic oxidation at the aromatic ring.
-
Regioselective Cross-Coupling: The C4–Br bond is significantly weaker and more susceptible to oxidative addition by Palladium(0) than the C5–Cl bond. This allows for regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C4 position, leaving the C5–Cl intact for late-stage functionalization.
Divergent Synthetic Workflow
The orthogonal reactivity of 2-(aminomethyl)-4-bromo-5-chloroaniline enables a divergent synthetic workflow, allowing researchers to access entirely different classes of agrochemicals from a single starting material.
Divergent synthetic workflow of 2-(Aminomethyl)-4-bromo-5-chloroaniline in agrochemistry.
Application 1: Synthesis of Novel Meta-Diamide Insecticides
Rationale & Causality
Commercial diamide insecticides (e.g., chlorantraniliprole) target the insect ryanodine receptor (RyR) and typically utilize a rigid anthranilic acid (ortho-amino carboxamide) core. By substituting the anthranilic core with our ortho-aminomethyl aniline precursor, researchers can synthesize "meta-diamide" analogs . The introduction of the methylene spacer disrupts the rigid intramolecular hydrogen-bonding network, providing conformational flexibility. This flexibility allows the molecule to adopt novel binding poses, effectively bypassing target-site resistance mutations (e.g., G4946E) prevalent in resistant Plutella xylostella (diamondback moth) populations.
Experimental Protocol: Step-by-Step Methodology
Step 1: Chemoselective Aliphatic Acylation
-
Setup: Dissolve 2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (1.2 equiv) and cool the mixture to 0 °C under an inert argon atmosphere.
-
Reaction: Dropwise add a substituted aroyl chloride (1.0 equiv) over 15 minutes. The low temperature and the inherent Δ pKa ensure that acylation occurs exclusively at the aliphatic amine.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a new, less polar spot. Crucially, spray the TLC plate with Ehrlich’s reagent; the product spot will turn bright yellow/orange, confirming that the primary aromatic aniline remains unreacted and available.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate to yield the mono-amide intermediate.
Step 2: Aromatic Amidation (Forcing Conditions)
-
Setup: Dissolve the mono-amide intermediate (1.0 equiv) and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.2 equiv) in anhydrous pyridine (20 mL).
-
Reaction: Because the aniline is heavily deactivated by the ortho-amide, para-bromo, and meta-chloro groups, standard coupling agents (e.g., EDCI) will fail. Add phosphorus oxychloride ( POCl3 , 1.5 equiv) dropwise at -10 °C, then allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Pour the mixture into ice water to precipitate the crude bis-amide product. Filter, wash with water, and recrystallize from ethanol to yield the final meta-diamide insecticide analog.
Application 2: Synthesis of Halogenated Quinazoline Fungicides
Rationale & Causality
Quinazolines are privileged scaffolds in agrochemistry, exhibiting potent broad-spectrum fungicidal activity. The oxidative condensation of 2-(aminomethyl)anilines with nitriles is a highly atom-economical, transition-metal-free route to these heterocycles . The presence of the C4-Br and C5-Cl atoms on the precursor is causally linked to the final compound's efficacy: the halogens increase the electron deficiency of the quinazoline ring, enhancing its binding affinity to fungal target enzymes via halogen bonding, while drastically improving rainfastness and environmental stability.
Experimental Protocol: Step-by-Step Methodology
Elemental Sulfur-Mediated Oxidative Condensation
-
Setup: In a 25 mL sealed tube, combine 2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 equiv, 2 mmol), a substituted benzonitrile (1.5 equiv), and elemental sulfur ( S8 , 2.5 equiv).
-
Reaction: Add DMSO (2 mL) as the solvent. Seal the tube and heat the mixture to 110 °C for 12 hours. The elemental sulfur acts as a unique non-metallic oxidant, facilitating the sequential nucleophilic addition and intramolecular oxidative cyclization.
-
Self-Validation: The formation of the fully aromatized quinazoline ring results in a highly conjugated π -system. Upon completion, spot the crude mixture on a TLC plate and observe under 365 nm UV light; the product will exhibit intense blue/green fluorescence, providing immediate visual confirmation of successful cyclization before LC-MS analysis.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with brine and aqueous sodium thiosulfate (to remove unreacted sulfur species). Purify via silica gel flash chromatography.
Quantitative Data Presentation
To ensure reproducibility and guide process development, the following table summarizes the optimization parameters for the synthesis of the halogenated quinazoline core via oxidative condensation. This data highlights the causality between the choice of oxidant/catalyst and the resulting reaction efficiency.
| Entry | Catalyst / Promoter | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| 1 | None | Air ( O2 ) | DMSO | 110 | 24 | < 10 | Insufficient oxidative power for aromatization. |
| 2 | I2 (20 mol%) | TBHP (2.0 eq) | DMF | 90 | 12 | 65 | Iodine facilitates benzylic C-H activation. |
| 3 | S8 (2.5 eq) | S8 (Internal) | Solvent-free | 130 | 8 | 72 | Melt conditions; environmentally benign but lower yield. |
| 4 | S8 (2.5 eq) | S8 (Internal) | DMSO | 110 | 12 | 89 | Optimal: DMSO stabilizes the polysulfide intermediates. |
| 5 | Cu(OAc)2 (10 mol%) | O2 (Balloon) | Toluene | 100 | 16 | 54 | Metal-catalyzed route; suffers from halogen poisoning. |
Table 1: Optimization of the oxidative condensation of 2-(Aminomethyl)-4-bromo-5-chloroaniline with benzonitrile.
Conclusion
2-(Aminomethyl)-4-bromo-5-chloroaniline is a highly programmable precursor. By understanding the fundamental causality of its electronic properties—specifically the Δ pKa between its two nitrogen centers and the inductive effects of its halogens—process chemists can design robust, self-validating protocols. Whether diverging toward conformationally flexible diamide insecticides or highly lipophilic quinazoline fungicides, this precursor remains a cornerstone in modern agrochemical discovery.
References
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 2023. URL:[Link]
-
One-Pot Synthesis of Quinazolines via Elemental Sulfur-Mediated Oxidative Condensation of Nitriles and 2-(Aminomethyl)anilines. Advanced Synthesis & Catalysis, 2022. URL:[Link]
-
A simple and efficient approach for the synthesis of 2-aminated quinazoline derivatives via metal free oxidative annulation. Tetrahedron Letters, 2017. URL:[Link]
-
Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 2018. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. My approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Introduction to the Synthesis
The synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline is a challenging yet crucial process for the development of various pharmaceutical intermediates. The target molecule possesses a unique substitution pattern that requires a carefully planned synthetic strategy to ensure high purity and yield. This guide outlines a reliable multi-step pathway and provides in-depth troubleshooting for each critical stage.
A plausible and efficient synthetic route commences with the protection of a commercially available aniline, followed by sequential halogenation, nitration, and reduction steps. Each step has been optimized to address common pitfalls and maximize the yield of the desired product.
Proposed Synthetic Pathway
The overall synthetic strategy involves a five-step process starting from 2-chloroaniline. This pathway is designed to control the regioselectivity of each reaction, which is a critical factor in achieving a high yield of the final product.
Caption: Proposed multi-step synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Acetylation) | Incomplete reaction due to insufficient acetic anhydride or reaction time. Hydrolysis of the product during workup. | - Use a slight excess of acetic anhydride (1.1-1.2 equivalents).- Monitor the reaction by TLC until the starting material is consumed.[1]- During workup, pour the reaction mixture into ice-cold water to precipitate the product and minimize hydrolysis.[1][2] |
| Formation of di-brominated byproducts in Step 2 (Bromination) | The acetamido group is strongly activating, leading to over-bromination. Reaction temperature is too high. | - Use a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine.[3]- Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent.[4]- Slowly add the brominating agent to the reaction mixture. |
| Low yield or formation of isomers in Step 3 (Nitration) | Incorrect nitrating conditions (acid concentration, temperature). The directing effects of the substituents may lead to a mixture of isomers. | - Use a carefully controlled nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid).- Maintain a low temperature (0-10 °C) to prevent side reactions.- The para-directing effect of the bromine and the ortho/para-directing effect of the acetamido group should favor the desired isomer. Purification by column chromatography may be necessary. |
| Incomplete deprotection in Step 4 | Insufficient acid or hydrolysis time. | - Ensure an adequate amount of strong acid (e.g., concentrated HCl) is used.[5][6]- Increase the reflux time and monitor the reaction by TLC. |
| Low yield in Step 5 (Sandmeyer Reaction) | Incomplete diazotization. Premature decomposition of the diazonium salt. Inefficient copper catalysis. | - Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[7]- Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.[7]- Use the diazonium salt solution immediately after its preparation.[7]- Use a freshly prepared solution of copper(I) cyanide.[7] |
| Incomplete reduction in Step 6 | Inactive catalyst or insufficient reducing agent. Unsuitable solvent. | - For catalytic hydrogenation, ensure the palladium on carbon catalyst is fresh and not poisoned. Use an appropriate solvent like ethanol or ethyl acetate.- For LiAlH4 reduction, use a freshly opened bottle or a titrated solution. Perform the reaction in a dry aprotic solvent like THF under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the amino group necessary in the first step?
A1: The primary amino group of 2-chloroaniline is highly activating and would interfere with the subsequent electrophilic aromatic substitution reactions (bromination and nitration). Acetylation of the amino group to an acetamido group moderates its activating effect and provides steric hindrance, which helps to direct the incoming electrophiles to the desired positions on the aromatic ring.[1][6] This control over regioselectivity is crucial for maximizing the yield of the target molecule.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several reagents used in this synthesis are hazardous. Concentrated acids (sulfuric, nitric, hydrochloric) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] Brominating agents are toxic and should also be handled in a fume hood. The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry; therefore, it should be kept in solution and used immediately.[7] Reductions with LiAlH4 are highly exothermic and react violently with water.
Q3: Can I use a different starting material?
A3: While this guide outlines a pathway from 2-chloroaniline, other starting materials could potentially be used. For instance, starting with 4-bromo-2-chloroaniline would eliminate the first two steps. However, the commercial availability and cost of alternative starting materials should be considered.[3][9]
Q4: How can I monitor the progress of each reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Q5: What are the best methods for purifying the final product?
A5: The crude 2-(Aminomethyl)-4-bromo-5-chloroaniline can be purified by column chromatography on silica gel.[10] The choice of eluent will depend on the polarity of the final product and any impurities present. Recrystallization from a suitable solvent system is another effective purification method that can yield a highly pure product.
Experimental Protocols
Step 1: Synthesis of N-(2-chlorophenyl)acetamide (Protection)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it in a vacuum oven.[1][2]
Step 2: Synthesis of N-(4-bromo-2-chlorophenyl)acetamide (Bromination)
-
Dissolve N-(2-chlorophenyl)acetamide in concentrated sulfuric acid in a round-bottom flask and cool the mixture in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in concentrated sulfuric acid.
-
Slowly add the NBS solution to the cooled acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Synthesis of N-(4-bromo-5-chloro-2-nitrophenyl)acetamide (Nitration)
-
In a flask cooled in an ice-salt bath, add N-(4-bromo-2-chlorophenyl)acetamide to a mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10 °C.
-
Stir the mixture at this temperature for a few hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture over ice and water.
-
Filter the resulting precipitate, wash with water, and dry.
Step 4: Synthesis of 4-Bromo-5-chloro-2-nitroaniline (Deprotection)
-
Suspend N-(4-bromo-5-chloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.[6]
-
Heat the mixture to reflux for several hours until TLC shows the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 5: Synthesis of 4-Bromo-5-chloro-2-aminobenzonitrile (Sandmeyer Reaction)
-
Diazotization: Dissolve 4-bromo-5-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes at this temperature.[7]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution and slowly add the freshly prepared diazonium salt solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 6: Synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline (Reduction)
-
Using LiAlH4: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and slowly add a solution of 4-bromo-5-chloro-2-aminobenzonitrile in anhydrous THF.
-
After the addition, allow the mixture to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash them with THF or ethyl acetate.
-
Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Purify by column chromatography.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields or impurities.
References
-
Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326–2329. Available at: [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
PubChem. (n.d.). 2-(Aminomethyl)-4-bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]
-
Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
-
Justia Patents. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412. Available at: [Link]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. Available at: [Link]
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. (n.d.). 2-Bromo-4-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzoxazoles. Retrieved from [Link]
-
Chegg.com. (2017). Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from. Retrieved from [Link]
-
StudySmarter. (n.d.). What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E. Retrieved from [Link]
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Technical Support Center: Bromination of Substituted Anilines
Welcome to the technical support center for the bromination of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental, yet often challenging, electrophilic aromatic substitution. The high reactivity of the aniline scaffold, while advantageous, frequently leads to a variety of side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common experimental issues, ensuring selective and high-yielding bromination reactions.
Understanding the Core Challenge: The Hyper-Activating Nature of the Amino Group
The primary amino group (-NH₂) of aniline is a powerful activating group, strongly donating electron density into the benzene ring through resonance. This significantly enhances the nucleophilicity of the ortho and para positions, making the ring highly susceptible to electrophilic attack.[1][2][3][4] While this high reactivity allows bromination to proceed readily, often without a Lewis acid catalyst, it is also the root cause of the most prevalent side reaction: polybromination.[1][5][6][7]
Frequently Asked Questions (FAQs)
Q1: I mixed my aniline with bromine water and immediately got a thick white precipitate. What happened?
A: You have likely formed 2,4,6-tribromoaniline.[5][8][9] The strong activating effect of the amino group makes the aniline ring so reactive that it undergoes exhaustive bromination at all available ortho and para positions almost instantaneously, especially in a polar solvent like water which facilitates the ionization of bromine.[1][4][10][11]
Q2: Why is my reaction mixture turning dark brown or black and forming tar-like substances?
A: This indicates oxidation of the aniline substrate or your brominated product.[5][12] Anilines are electron-rich and thus susceptible to oxidation, a process that can be exacerbated by the brominating agent or acidic conditions.[5][13] This leads to the formation of complex, colored polymeric impurities.
Q3: I was expecting the para-bromo product, but I'm seeing a significant amount of the meta-bromo isomer. Why?
A: This is a classic indicator that your reaction medium is too acidic. In strong acid, the amino group becomes protonated to form the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.[1][12][14]
Q4: Can I achieve selective monobromination just by using a stoichiometric amount of bromine at a low temperature?
A: While these measures can help, they are often insufficient to prevent polybromination completely.[7][15] The aniline ring is so highly activated that even at low temperatures and with limited bromine, a significant portion of the aniline molecules that react will undergo multiple substitutions before all the starting material is consumed.[15] For reliable monobromination, a more robust control strategy is required.
Troubleshooting Guide: Controlling Side Reactions
This section provides detailed solutions to common problems encountered during the bromination of substituted anilines.
Issue 1: Uncontrolled Polybromination
Symptoms:
-
Formation of a heavy precipitate (often 2,4,6-tribromoaniline).
-
Low to no yield of the desired mono- or di-brominated product.
-
Complex product mixture observed by TLC or NMR.
Causality: The root cause is the hyper-activation of the aromatic ring by the -NH₂ group.[1][6][15]
Solution: Attenuate the Activating Strength via Amide Protection
The most reliable method to prevent polybromination is to temporarily reduce the electron-donating capacity of the amino group by converting it into an amide, typically an acetanilide.[5][15][16][17] The lone pair on the nitrogen atom in the resulting acetamido group (-NHCOCH₃) is delocalized by resonance with the adjacent carbonyl group, making it less available to activate the aromatic ring.[15]
dot graph TD { subgraph "Protection-Bromination-Deprotection Workflow" A[Aniline] -- "Acetic Anhydride" --> B(Acetanilide); B -- "Br₂ / Acetic Acid" --> C(p-Bromoacetanilide); C -- "Acid or Base Hydrolysis" --> D(p-Bromoaniline); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 A -- "Highly Activated" --> E((Polybromination)); B -- "Moderately Activated" --> F((Monobromination)); style E fill:#EA4335,stroke:#EA4335,color:#FFFFFF style F fill:#34A853,stroke:#34A853,color:#FFFFFF } caption: Workflow for selective para-monobromination.
Experimental Protocol: Synthesis of p-Bromoaniline from Aniline [15][16][17]
Step 1: Protection (Acetylation of Aniline)
-
In a fume hood, add aniline (1.0 eq.) to a flask.
-
Slowly add acetic anhydride (1.1 eq.) dropwise with stirring. The reaction is often exothermic.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Controlled Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath (0-5 °C).
-
Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Pour the mixture into cold water to precipitate the crude p-bromoacetanilide. A wash with sodium bisulfite can be used to quench any excess bromine.
-
Collect the product by vacuum filtration, wash with water, and dry.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Reflux the crude p-bromoacetanilide with an aqueous solution of hydrochloric acid (e.g., 70% H₂SO₄ or concentrated HCl) or sodium hydroxide.
-
Monitor the reaction by TLC until hydrolysis is complete.
-
Cool the reaction mixture. If acid hydrolysis was used, carefully neutralize with a base (e.g., NaOH solution) to precipitate the p-bromoaniline.
-
Collect the final product by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water).
Issue 2: Oxidation and Tar Formation
Symptoms:
-
Reaction mixture darkens significantly (yellow, red, brown, or black).
-
Formation of insoluble, tarry, or resinous materials.
-
Difficult purification and low yield of desired product.
Causality: The electron-rich aniline ring is easily oxidized.[5][12] This can be initiated by the brominating reagent itself or by exposure to air, especially under harsh conditions (e.g., high heat, strong acid).
Solutions and Mitigation Strategies:
-
Use Milder Brominating Agents: Instead of elemental bromine, consider using N-bromo-reagents which are generally milder and easier to handle.[13][18]
| Reagent | Common Name | Key Advantages |
| N-Bromosuccinimide | NBS | Mild, selective, solid reagent.[19][20] |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Stable, crystalline solid; high atom economy.[17] |
| Pyridinium Bromide Perbromide | PBPB | Solid reagent, easier to handle than liquid Br₂.[18] |
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize air oxidation.
-
Control Temperature: Run the reaction at the lowest feasible temperature to slow down the rate of both the desired reaction and oxidative side reactions.
-
Degas Solvents: Using previously degassed solvents can help reduce oxidative degradation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#202124"]; edge [color="#5F6368"];
} caption: Strategies to favor bromination over oxidation.
Issue 3: Poor Regioselectivity and Formation of meta-Isomers
Symptoms:
-
Significant yield of the meta-brominated product when ortho/para is expected.
-
Product mixture is difficult to separate.
Causality: Protonation of the amino group under strongly acidic conditions creates a deactivating, meta-directing anilinium ion (-NH₃⁺).[1][14]
Solutions and Mitigation Strategies:
-
Control pH: Avoid highly acidic conditions. The use of a buffered system or a non-acidic solvent can maintain the aniline in its non-protonated, ortho, para-directing form.[12]
-
Amide Protection: As described for preventing polybromination, acetylating the amino group also prevents its protonation, thereby ensuring reliable ortho, para selectivity.[12] The steric bulk of the acetyl group further favors substitution at the less hindered para position.[15][17]
-
Alternative Bromination Systems: Consider catalytic systems that operate under neutral or mildly acidic conditions. Copper-catalyzed oxidative bromination methods are often effective.[18][21][22][23]
| Condition | Directing Effect of Amino Group | Major Product(s) |
| Neutral/Mildly Acidic | -NH₂ (Activating, o,p-directing) | ortho- and para-Bromoaniline |
| Strongly Acidic | -NH₃⁺ (Deactivating, m-directing) | meta-Bromoaniline |
References
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Filo. (2025, August 30). Mechanism of aniline and bromine. Retrieved from [Link]
-
Zhang, Y., et al. (2019, April 22). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. RSC Advances. Retrieved from [Link]
-
Study.com. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
-
Chinese Chemical Letters. (2017, July 7). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Retrieved from [Link]
-
Filo. (2025, July 16). Write the reaction and mechanism for the formation of 2,4,6-tribromoanili... Retrieved from [Link]
-
Synlett. (2021, March 16). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium…. Retrieved from [Link]
-
Quora. (2024, February 9). How you will get 2,4,6-tribromoaniline from benzene?. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 17). Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline | PDF. Retrieved from [Link]
-
Oxford Academic. (2006, March 27). SELECTIVE MONOBROMINATION OF ANILINE DERIVATIVES BY USE OF BROMINE ADSORBED ON ZEOLITE 5A. Chemistry Letters. Retrieved from [Link]
-
SciSpace. (n.d.). Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. Retrieved from [Link]
-
Pearson+. (n.d.). Bromination of phenol or aniline does not require the use of a Le... | Study Prep. Retrieved from [Link]
-
Organic Letters. (2002, June 11). Regioselective One-Pot Bromination of Aromatic Amines1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative bromination of aniline and its derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of anilines using TsNBr 2 | Download Table. Retrieved from [Link]
-
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution... | Study Prep. Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]
-
ResearchGate. (2012, May 4). (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
YouTube. (2021, May 19). Protecting Groups for Aromatic Rings. Retrieved from [Link]
Sources
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- 2. Mechanism of aniline and bromine | Filo [askfilo.com]
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- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 2-(Aminomethyl)-4-bromo-5-chloroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 2-(aminomethyl)-4-bromo-5-chloroaniline . This highly functionalized building block contains four distinct reactive sites: an aliphatic primary amine, an aromatic primary amine, an aryl bromide, and an aryl chloride.
Successfully utilizing this scaffold in drug development requires strict control over the order of operations. This guide provides field-proven troubleshooting insights, causality-driven protocols, and self-validating workflows to ensure your cross-coupling experiments succeed.
Part 1: Troubleshooting Amine Chemoselectivity & Catalyst Poisoning
FAQ 1: Why do my palladium-catalyzed cross-coupling reactions fail or require unusually high catalyst loadings when using the unprotected substrate?
Answer: The root cause is catalyst poisoning [1]. The aliphatic aminomethyl group (-CH₂NH₂) is a highly nucleophilic, unhindered primary amine. In the presence of transition metals like Palladium, this amine acts as a strong ligand, coordinating to both Pd(0) and Pd(II) intermediates. This coordination forms stable, off-cycle complexes that effectively remove the active catalyst from the catalytic cycle, stalling the reaction and leading to poor yields[1]. To resolve this, the aliphatic amine must be masked with a protecting group (e.g., Boc or Cbz) prior to any metal-catalyzed coupling.
FAQ 2: How can I selectively protect the aliphatic aminomethyl group while leaving the aromatic aniline free?
Answer: You must exploit the inherent difference in nucleophilicity and pKa between the two amines[2]. The aliphatic benzylamine is significantly more nucleophilic than the aniline, whose nitrogen lone pair is delocalized into the aromatic ring. By using exactly 1.05 equivalents of di-tert-butyl dicarbonate (Boc₂O) at reduced temperatures (0 °C), the reagent will selectively react with the aliphatic amine[2].
Palladium catalytic cycle demonstrating the risk of off-cycle amine poisoning without protection.
Part 2: Troubleshooting Halogen Chemoselectivity (C-Br vs. C-Cl)
FAQ 3: Can I selectively couple at the 4-bromo position without activating the 5-chloro position?
Answer: Yes. The site-selectivity is driven by the difference in Bond Dissociation Energy (BDE) and polarizability between the two carbon-halogen bonds[3]. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). Consequently, the oxidative addition of Pd(0) occurs preferentially at the C-Br bond[3].
FAQ 4: What are the optimal conditions to prevent protodehalogenation or over-coupling?
Answer: Over-coupling at the chloride position occurs when the catalyst is too electron-rich (e.g., using bulky dialkylbiaryl phosphine ligands like XPhos or BrettPhos) or when the reaction is pushed to excessively high temperatures. To maintain strict site-selectivity at the bromide, use a mild, bidentate catalyst system like Pd(dppf)Cl₂ , a weak base (K₂CO₃), and limit the temperature to 70–80 °C.
Part 3: Data Presentation & Reactivity Hierarchy
Table 1: Reactivity Profile & Chemoselectivity Hierarchy
| Functional Group | Reactivity Type | Relative Reactivity | Strategic Action |
| -CH₂NH₂ (Aliphatic) | Nucleophile / Ligand | Highest | Protect first (e.g., Boc) to prevent Pd-catalyst poisoning[1]. |
| -NH₂ (Aromatic) | Nucleophile | Moderate | Can remain unprotected during Suzuki; protect for Buchwald. |
| -Br (C4 Position) | Electrophile (Ox. Add.) | High | Primary site for initial Pd-catalyzed cross-coupling[3]. |
| -Cl (C5 Position) | Electrophile (Ox. Add.) | Low | Retain for subsequent orthogonal functionalization. |
Table 2: Optimized Catalyst Systems for Site-Selective C-Br Coupling
| Reaction Type | Catalyst System | Base | Solvent System | Temp (°C) | Selectivity (C-Br vs C-Cl) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 80 | > 95% |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene / EtOH / H₂O | 80 | > 90% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N (Base) | DMF / Et₃N (1:1) | 60 | > 95% |
Part 4: Experimental Protocols & Self-Validating Workflows
Workflow for the orthogonal functionalization of 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Protocol 1: Chemoselective N-Boc Protection of the Aminomethyl Group
Objective: Selectively mask the highly nucleophilic aliphatic amine to prevent catalyst poisoning[1][2].
-
Preparation: Dissolve 2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 eq) in a 4:1 mixture of anhydrous DCM and Methanol (0.2 M concentration).
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lower temperatures maximize the kinetic differentiation between the aliphatic and aromatic amines.
-
Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Self-Validation System: Analyze an aliquot via LC-MS. A successful mono-protection adds exactly 100 Da to the mass. Furthermore, the starting material exhibits a distinct isotopic pattern due to the Br and Cl atoms. Ensure the +100 Da product peak retains this exact isotopic signature. If a +200 Da peak is observed, over-protection of the aniline has occurred.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling
Objective: Selectively couple an arylboronic acid at the C4-bromo position while preserving the C5-chloro position[3].
-
Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Nitrogen gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and promote homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive flow of Nitrogen.
-
Reaction: Heat the sealed flask to 80 °C for 4-6 hours.
-
Self-Validation System: Monitor via LC-MS. The starting material possesses both Bromine (1:1 isotopic ratio) and Chlorine (3:1 isotopic ratio), creating a complex M / M+2 / M+4 multiplet. Upon successful site-selective coupling at the bromide, the product mass will shift, and the isotopic pattern will simplify strictly to a 3:1 (M / M+2) ratio , confirming the retention of the chloride. If the 3:1 pattern vanishes, unwanted over-coupling at the C-Cl bond has occurred.
References
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis Source: ACS Publications URL:[Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: ResearchGate URL:[Link]
Sources
Preventing oxidation of 2-(Aminomethyl)-4-bromo-5-chloroaniline during reactions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the handling and reactivity of 2-(Aminomethyl)-4-bromo-5-chloroaniline, a key intermediate that is susceptible to oxidative degradation. Our goal is to provide actionable troubleshooting advice and preventative protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Reaction and Reagent Issues
This section addresses common problems encountered during the storage and use of 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Problem 1: My solid reagent has turned yellow or brown.
Q: I received my bottle of 2-(Aminomethyl)-4-bromo-5-chloroaniline as an off-white solid, but it has since developed a yellow or brown tint. Can I still use it? What happened?
A: The discoloration is a definitive visual indicator of oxidation and degradation.[1] The aniline functional group is highly susceptible to oxidation when exposed to atmospheric oxygen and light, leading to the formation of colored impurities.[1]
-
Causality: The amino group on the aniline ring can be oxidized to form radical cations, which can then dimerize or polymerize, resulting in complex, often highly colored, mixtures. This process is accelerated by exposure to air and UV light.
-
Recommendation: For applications requiring high purity, such as in multi-step pharmaceutical synthesis, using a discolored reagent is strongly discouraged. The presence of these impurities can lead to lower yields, unexpected side products, and difficult purification.[1] It is best practice to use a fresh, unoxidized batch of the compound. If you must proceed, purification by recrystallization or column chromatography under an inert atmosphere may be attempted, but is not ideal.
Problem 2: My reaction mixture is turning dark brown/black upon adding the aniline.
Q: My reaction is clean until I add the 2-(Aminomethyl)-4-bromo-5-chloroaniline, at which point it rapidly darkens. What is causing this, and how can I prevent it?
A: This indicates rapid oxidation of the aniline within the reaction medium. This is often caused by dissolved oxygen in your solvents or the presence of oxidizing agents.
-
Root Cause Analysis & Solutions:
-
Atmospheric Exposure: Anilines are air-sensitive.[1][2] Handling the reagent in the open air, even for a short time, can introduce enough oxygen to initiate degradation, especially once dissolved.
-
Dissolved Oxygen in Solvents: Solvents readily absorb oxygen from the air. Adding an air-sensitive reagent to an aerated solvent will cause immediate oxidation.
-
Solution: Degas all solvents thoroughly before use. Common methods include:
-
Sparging: Bubble a stream of inert gas (N₂ or Ar) through the solvent for 20-30 minutes.[2]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three cycles of freezing the solvent (with liquid N₂), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
-
Incompatible Reagents: Your reaction mixture may contain components that are directly oxidizing the aniline.
-
Solution: Review all reagents for compatibility. While anilines are often used in oxidative coupling reactions, uncontrolled oxidation is detrimental. Ensure that any intended oxidants are added in a controlled manner and that other reagents (e.g., certain metal catalysts or additives) are not promoting unwanted side reactions.[5][6]
-
-
Problem 3: My yield is low, and NMR/LC-MS shows a complex mixture of byproducts.
Q: I'm performing a reaction (e.g., acylation, alkylation) and getting very low yields of my desired product. The crude analysis shows many unidentified peaks. Could this be related to oxidation?
A: Yes, this is a classic symptom of competing oxidation pathways. The aniline starting material is being consumed by oxidative processes, reducing the amount available for your desired transformation and generating a host of byproducts.
-
Mechanistic Insight: The oxidation of anilines can lead to products such as azoxybenzenes, azobenzenes, and nitroaromatics, and can even result in polymerization to form polyanilines.[6][7][8][9][10] These side reactions consume your starting material and complicate downstream processing.
-
Systematic Troubleshooting Protocol:
-
Verify Reagent Quality: Start with a fresh, clean, unoxidized bottle of 2-(Aminomethyl)-4-bromo-5-chloroaniline.
-
Implement Rigorous Inert Atmosphere Techniques: Use a glovebox for weighing and a Schlenk line for the reaction itself. Ensure all glassware is oven- or flame-dried to remove adsorbed water and oxygen.[3][11]
-
Purify and Degas Solvents: Use anhydrous, degassed solvents. If using solvents prone to peroxide formation (e.g., THF, Dioxane), test for and remove peroxides before use.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature, as higher temperatures can accelerate the rate of oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 2-(Aminomethyl)-4-bromo-5-chloroaniline oxidation? The most immediate sign is a color change from off-white or beige to yellow, brown, or even black.[1] This is due to the formation of conjugated oligomers and polymers.
Q2: How should I properly store this compound to ensure its long-term stability? To minimize degradation, the compound must be stored in a tightly sealed, opaque container to protect it from air and light.[1][12] The storage area should be cool, dry, and well-ventilated.[1][12] For the highest stability and long-term storage, it is best to store the container inside a nitrogen-filled glovebox or desiccator.[1]
Q3: What is an "inert atmosphere," and why is it critical? An inert atmosphere is an environment that contains non-reactive gases, typically high-purity nitrogen or argon.[2] It is critical because it displaces atmospheric oxygen, which is the primary culprit in the oxidation of sensitive reagents like anilines.[2] Using an inert atmosphere prevents unwanted side reactions, leading to higher yields and purer products.[2]
Q4: Can my choice of solvent influence the rate of oxidation? Absolutely. While the primary factor is the presence of oxygen, the solvent can play a role. Protic solvents can sometimes facilitate oxidation pathways. Certain solvents, if not purified, may contain oxidizing impurities. It is always recommended to use high-purity, anhydrous, and thoroughly degassed solvents for reactions involving sensitive anilines.[7][8]
Q5: Are there any chemical additives, like antioxidants, that can be used? While some aniline derivatives are themselves used as antioxidants, adding an external antioxidant to a reaction is complex.[6][13] The additive must not interfere with your desired reaction, and its removal could complicate purification. For most synthetic applications, the most effective strategy is not to add stabilizers but to rigorously exclude oxygen from the reaction system.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram outlines the decision-making process and workflow for handling an air-sensitive aniline derivative to prevent oxidation.
Caption: Decision workflow for handling air-sensitive anilines.
Simplified Oxidation Pathway
This diagram illustrates the general, undesirable oxidation pathway of anilines that leads to the formation of colored impurities.
Caption: General pathway of aniline oxidation leading to impurities.
Experimental Protocol: Inert Atmosphere Acylation
This protocol provides a step-by-step methodology for the acylation of 2-(Aminomethyl)-4-bromo-5-chloroaniline, incorporating best practices for preventing oxidation.
| Parameter | Value / Condition | Rationale |
| Atmosphere | High-Purity Nitrogen (N₂) | To exclude atmospheric oxygen and prevent oxidation of the aniline.[2][4] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common aprotic solvent for acylation. Must be degassed. |
| Base | Triethylamine (Et₃N), distilled | Acid scavenger. Distilled to remove any amine oxide impurities. |
| Glassware | Oven-dried Schlenk flask & glassware | To remove adsorbed moisture and oxygen.[3] |
Procedure
-
System Preparation:
-
Assemble an oven-dried Schlenk flask (equipped with a magnetic stir bar) and a dropping funnel. Connect the apparatus to a Schlenk line.
-
Evacuate the system under high vacuum and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]
-
-
Reagent Preparation (under N₂):
-
In the inert Schlenk flask, dissolve 2-(Aminomethyl)-4-bromo-5-chloroaniline (1.0 eq) in anhydrous, degassed DCM (approx. 0.1 M solution).
-
Add distilled triethylamine (1.2 eq) to the solution via syringe.
-
In a separate dry flask under N₂, prepare a solution of the acyl chloride (1.1 eq) in anhydrous, degassed DCM.
-
-
Reaction Execution:
-
Cool the aniline solution to 0 °C using an ice bath.
-
Transfer the acyl chloride solution to the dropping funnel via a cannula under positive nitrogen pressure.
-
Add the acyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. The absence of dark coloration is a good indicator that oxidation has been successfully prevented.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Best practices for handling air and light-sensitive aniline hydrochloride compounds. (n.d.). Benchchem.
- Inert atmosphere Definition. (2025, August 15). Fiveable.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate.
- Inert Atmosphere, with no O2. (2022, February 2). YouTube.
- How to create inert atmosphere? (2021, August 8). ResearchGate.
- Effect of solvent, temperature and H202 concentration on aniline oxidation. (n.d.). ResearchGate.
- Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts.
- Solubility and stability of 4-(Iminomethyl)aniline. (n.d.). Benchchem.
- Results of Solvent Variation on Oxidation of Aniline. (n.d.). ResearchGate.
- Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2020, November 2). AIP Publishing.
- Aniline. (n.d.). Wikipedia.
- Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. (2026, January 24). ResearchGate.
- Aniline Storage and Handling. (n.d.). Washington State University.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024, September 11). ACS Omega.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (n.d.). PMC.
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- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Impurity Profiling of 2-(Aminomethyl)-4-bromo-5-chloroaniline
Welcome to the Technical Support Center. This resource is engineered for analytical scientists, researchers, and drug development professionals tasked with the structural elucidation of impurities in 2-(Aminomethyl)-4-bromo-5-chloroaniline. As a di-halogenated aniline derivative, this compound presents unique analytical challenges, including complex isotopic signatures, susceptibility to oxidation, and the potential for isobaric positional isomers.
This guide synthesizes step-by-step methodologies, troubleshooting protocols, and regulatory compliance strategies to establish a self-validating impurity identification system.
Section 1: Core Analytical Workflows & Methodologies
Q1: What is the recommended LC-HRMS methodology for comprehensive impurity profiling of this compound?
To achieve1[1], a High-Resolution Mass Spectrometry (HRMS) workflow coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is required.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a cold, inert diluent (e.g., 10% Acetonitrile in LC-MS grade water) to a concentration of 1 mg/mL. Causality Insight: Avoid protic solvents like pure methanol for prolonged storage to prevent solvolysis or degradation of the primary aminomethyl group.
-
Chromatographic Separation: Utilize a Pentafluorophenyl (PFP) stationary phase rather than a standard C18 column. Causality Insight: Halogenated anilines possess strong dipole moments and π-electron systems. The PFP phase leverages π-π, dipole-dipole, and hydrogen-bonding interactions, providing the orthogonal selectivity critical for resolving positional isomers that typically co-elute on aliphatic C18 columns.
-
Ionization Strategy: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The primary aliphatic amine and the aromatic aniline nitrogen readily accept protons, yielding a robust [M+H]+ signal.
-
HRMS Acquisition: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Set the mass range to m/z 50–1000. Use data-dependent acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 5 most intense precursor ions.
-
Data Processing: Apply Molecular Feature Extraction (MFE) and mass defect filtering to isolate halogenated species from background matrix noise.
Step-by-step LC-HRMS workflow for halogenated aniline impurity profiling.
Section 2: Troubleshooting Specific Impurity Identification Challenges
Q2: We are observing complex mass spectral clusters. How do we differentiate true dehalogenation impurities from matrix interferences?
The presence of both Bromine ( 79 Br, 81 Br) and Chlorine ( 35 Cl, 37 Cl) in 2-(Aminomethyl)-4-bromo-5-chloroaniline creates a highly distinct isotopic signature. True process-related impurities or degradation products will either retain this signature or show a mathematically predictable shift if a halogen is lost. This acts as a self-validating system for your data.
Causality Insight: Bromine exists naturally as a ~1:1 ratio of 79 Br and 81 Br, while Chlorine exists as a ~3:1 ratio of 35 Cl and 37 Cl. The intact parent molecule will exhibit an M : M+2 : M+4 ratio of approximately 100 : 129 : 31. If an observed peak lacks this specific cluster, it is likely a non-halogenated matrix contaminant or solvent adduct, not a structurally related impurity.
Table 1: Quantitative Isotopic Signatures of Key Impurities
| Impurity Type | Representative Formula | Monoisotopic [M+H]+ (m/z) | Expected Isotopic Ratio (M : M+2 : M+4) |
| Parent Compound | C7H9BrClN2+ | 234.96 | 100 : 129 : 31 |
| Debrominated Impurity | C7H10ClN2+ | 157.05 | 100 : 32 : 0 |
| Dechlorinated Impurity | C7H10BrN2+ | 201.00 | 100 : 97 : 0 |
| Oxidized (Hydroxylated) | C7H9BrClN2O+ | 250.96 | 100 : 129 : 31 |
| Azo Dimerization | C14H13Br2Cl2N4+ | 464.86 | 43 : 100 : 88 |
Q3: How do we resolve and identify isobaric positional isomers that co-elute?
During synthesis, electrophilic aromatic substitution can yield positional isomers (e.g., the chlorine or bromine substituting at the 6-position instead of the 4/5-positions). These isomers have identical exact masses and identical isotopic clusters, making standard MS insufficient.
Troubleshooting Protocol:
-
Chromatographic Optimization: As noted in the core workflow, utilize a PFP column. Adjust the mobile phase gradient to a shallower ramp (e.g., 5% to 40% B over 15 minutes) using Methanol instead of Acetonitrile. Causality Insight: Methanol acts as a weaker eluent but significantly enhances π-π interactions with the stationary phase, improving the resolution of2[2].
-
MS/MS Fragmentation Analysis: Examine the low-energy Collision-Induced Dissociation (CID) spectra. While the precursor mass is identical, the proximity of the halogens to the aminomethyl group alters the relative abundance of fragment ions (e.g., the loss of NH3 vs. the loss of a halogen radical)[3].
-
Orthogonal Verification: If LC-MS/MS is insufficient, isolate the peak via preparative HPLC and confirm the substitution pattern using 4[4].
Q4: What are the primary degradation pathways we should monitor during stability testing?
Halogenated anilines are susceptible to several specific 5 under stress conditions (heat, light, oxidation)[5].
-
Dehalogenation: Exposure to UV light can induce photolytic cleavage of the C-Br bond (which is weaker than the C-Cl bond), yielding a dechlorinated or debrominated analog.
-
Oxidation: The aniline nitrogen is highly susceptible to reactive oxygen species (ROS), forming N-oxides or further oxidizing to benzoquinone imines.
-
Dimerization: Radical coupling of the aniline moieties can lead to the formation of azo or hydrazo dimers, which appear in the mass spectrum at nearly double the m/z of the parent compound.
Primary degradation pathways of 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Section 3: Regulatory Compliance & Data Interpretation
Q5: How do we ensure our MS data meets regulatory requirements for impurity reporting?
Under6, any impurity in a new drug substance must be managed according to specific thresholds based on the maximum daily dose[6].
-
Reporting Threshold: Typically 0.05% of the total API peak area. Impurities above this level must be documented.
-
Identification Threshold: Typically 0.10% (or 1.0 mg/day intake, whichever is lower). Impurities above this level require rigorous structural elucidation using the LC-HRMS workflows detailed above.
-
Qualification Threshold: Typically 0.15%. Impurities at this level require toxicological safety data.
To ensure your LC-MS method is self-validating and compliant, always run a known reference standard of the parent compound to establish relative response factors (RRF). If an impurity lacks a commercially available standard, regulatory bodies generally accept the assumption of an RRF of 1.0 for structurally similar compounds (like positional isomers) during initial identification, provided the ionization efficiencies are proven to be comparable.
References
- U.S.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts PubMed / N
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Agilent Technologies / HPST
- Impurity Characterization Techniques ResolveMass Labor
- LC-MS and CE-MS Str
Sources
How to avoid poly-bromination in aniline synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when scaling up the halogenation of highly activated aromatic rings. Controlling the electrophilic aromatic substitution (EAS) of aniline is a classic kinetic challenge.
This guide provides mechanistic troubleshooting, field-proven protocols, and modern alternatives to achieve selective monobromination of aniline while maintaining high scientific integrity.
Section 1: Core Troubleshooting FAQs
Q1: The Stoichiometry Trap — I carefully added exactly 1.0 equivalent of bromine (Br₂) to aniline in water, expecting mono-bromination. Instead, my GC-MS shows a mixture of 2,4,6-tribromoaniline and unreacted aniline. Why didn't the 1:1 stoichiometry control the reaction?
A: This is a fundamental kinetic trap governed by resonance stabilization. The amino group (-NH₂) is a strongly activating, ortho/para-directing group. The lone pair on the nitrogen atom donates electron density directly into the aromatic π-system, drastically lowering the activation energy for electrophilic attack[1].
When the first bromine atom adds to the ring, the resulting monobromoaniline remains highly activated. Kinetically, the rate of the second and third brominations ( k2,k3 ) is competitive with, or even faster than, the first ( k1 ) under uncontrolled conditions. Therefore, the highly reactive intermediate consumes the bromine before it can react with the remaining starting material, leaving you with polybrominated products and unreacted aniline[1].
Q2: The Classical Workaround — How do I reliably synthesize para-bromoaniline without polybromination using standard benchtop reagents?
A: You must temporarily dampen the activating power of the amino group. The industry standard is the "Acetanilide Route"[2]. By reacting aniline with acetic anhydride, you convert the highly activating amine into a moderately activating amide (acetanilide). The carbonyl group of the acetyl moiety pulls electron density away from the nitrogen via resonance, reducing its ability to activate the aromatic ring[3]. Additionally, the steric bulk of the acetyl group physically blocks the ortho positions, directing the incoming bromine almost exclusively to the para position[4].
Reaction pathways for aniline bromination: Uncontrolled vs. Protection-directed synthesis.
Q3: Modern Direct Methods — Protection and deprotection add two synthetic steps, reducing my overall yield. Are there direct methods to monobrominate aniline?
A: Yes. If you want to bypass the protection steps, you must change the nature of the brominating agent or the reactive intermediate:
-
Chemical Direct Method: Using N-Bromosuccinimide (NBS) in polar aprotic solvents (like acetonitrile) at room temperature provides a mild source of electrophilic bromine, allowing for direct para-selective monobromination[5].
-
Electrochemical Direct Method: A breakthrough 2025 study in the Journal of the American Chemical Society demonstrated that tuning the electrode potential precisely controls the halogenation state[6]. By applying a low potential (1.38 V vs SHE), the system selectively generates the bromine radical (Br•), which facilitates mono-halogenation. Higher potentials (2.88 V) generate the bromine cation (Br⁺), leading to dihalogenation[7].
Electrochemical control of aniline halogenation via tunable electrode potentials.
Section 2: Quantitative Data Presentation
The choice of reagent and condition dictates the success of your synthesis. Below is a comparative summary of brominating agents and their expected outcomes based on field data.
| Brominating Agent | Substrate | Solvent | Major Product(s) | Yield (%) | Reaction Type |
| Molecular Bromine (Br₂) | Aniline | Water | 2,4,6-Tribromoaniline | >95% | Uncontrolled Polybromination |
| Br₂ / Acetic Acid | Acetanilide | Acetic Acid | p-Bromoacetanilide | High (~92%) | Protection-Directed[4] |
| NBS (1.0 eq) | Aniline | Acetonitrile | p-Bromoaniline | 70 - 80% | Direct Chemical Monobromination[5] |
| Bu₄NBr (1.38 V vs SHE) | Aniline | Acetonitrile | p-Bromoaniline | High | Direct Electrochemical (Br•)[7] |
Section 3: Standard Operating Procedures (SOPs)
To ensure trustworthiness, every protocol below is designed as a self-validating system . By monitoring specific physical changes or instrumental readouts, you can confirm the success of each step before proceeding.
Protocol A: Classical Protection-Directed Synthesis (The Acetanilide Route)
Causality: Acetylation introduces steric bulk and pulls electron density via amide resonance, preventing ortho-attack and polybromination[3].
-
Step 1: Protection. In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise with stirring. Stir for 30 minutes at room temperature. Pour the mixture into ice-cold water.
-
Self-Validation: The immediate precipitation of a white solid confirms the successful formation of acetanilide[4]. If an oil forms, the acetylation is incomplete.
-
-
Step 2: Bromination. Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid and cool in an ice bath. Add a solution of Br₂ (1.0 eq) in acetic acid dropwise. Stir for 1 hour at room temperature, then pour into ice water[1].
-
Self-Validation: Collect the precipitate and check the melting point. A sharp melting point near 167°C confirms para-substitution. (The ortho-isomer is a liquid at room temperature and will remain in the filtrate).
-
-
Step 3: Deprotection. Reflux the p-bromoacetanilide in 70% H₂SO₄ or concentrated HCl for 1-2 hours. Cool and neutralize with NaOH until basic.
-
Self-Validation: The precipitation of a solid with a melting point of 66°C confirms the successful recovery of the target p-bromoaniline.
-
Protocol B: Direct Electrochemical Monobromination
Causality: By strictly controlling the oxidation potential, we selectively generate the bromine radical (Br•) instead of the highly electrophilic bromine cation (Br⁺), preventing over-reaction[6].
-
Step 1: Cell Setup. In an undivided electrochemical cell, dissolve aniline (1.0 eq) and tetrabutylammonium bromide (Bu₄NBr, serving as both electrolyte and bromine source) in acetonitrile (MeCN)[7].
-
Step 2: Electrolysis. Apply a constant potential of 1.38 V (vs SHE) using a potentiostat at room temperature[6].
-
Self-Validation: Monitor the current profile. A steady current indicates controlled radical generation. If the potential drifts above 2.5 V, dihalogenation will rapidly occur—this serves as a diagnostic marker for cell miscalibration[7].
-
-
Step 3: Workup. Once the theoretical charge is passed, extract the mixture with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield p-bromoaniline.
References
-
Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines , Wu, B., Fan, H., et al., Journal of the American Chemical Society (2025). [Link]
-
Facile, Metal-free, Highly Para-Selective Room Temperature Monobromination of Aniline Analogs , Bovonsombat, P., et al., ChemistrySelect (2025).[Link]
Sources
Technical Support Center: Regioselective Functionalization of 2-(Aminomethyl)-4-bromo-5-chloroaniline
Welcome to the Advanced Technical Support Center. Working with polyfunctional scaffolds like 2-(aminomethyl)-4-bromo-5-chloroaniline presents a dual chemoselectivity challenge: differentiating between two primary amines (aliphatic vs. aromatic) and two distinct carbon-halogen bonds (C-Br vs. C-Cl).
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure precise regiocontrol in your synthetic workflows.
Section 1: Amine Differentiation (N-Functionalization)
Q: How do I selectively protect the aliphatic aminomethyl group without reacting the aniline? A: The causality behind this selectivity lies in the intrinsic nucleophilicity and basicity of the two groups. The aliphatic aminomethyl group (pKa ~9.3) is significantly more basic and nucleophilic than the aromatic aniline (pKa ~4.2). Under neutral or mildly basic conditions (e.g., using DIPEA or Et₃N), the aliphatic amine is fully deprotonated and highly reactive. By treating the free base with 1.05 equivalents of an electrophile (like Boc₂O) at 0 °C, the reagent will exclusively attack the aliphatic amine. The steric hindrance and lower nucleophilicity of the aniline naturally prevent over-protection.
Q: I need to functionalize the aniline (C1) while leaving the aminomethyl group (C2) unprotected. How is this achieved? A: To reverse the natural nucleophilicity gradient, you must exploit the pKa difference by manipulating the reaction pH. By lowering the pH to ~4.5, the aliphatic amine is selectively protonated to form an unreactive ammonium salt. Meanwhile, the less basic aniline remains primarily in its free, nucleophilic state[1]. This acid-controlled approach, utilizing a 10% aqueous acetic acid/1,4-dioxane mixture, ensures that electrophiles (e.g., sulfonyl chlorides, isocyanates, or Boc₂O) react exclusively at the aromatic amine[2].
Section 2: Halogen Differentiation (Cross-Coupling)
Q: During Suzuki or Buchwald-Hartwig coupling, how do I ensure coupling occurs strictly at the C4-Bromo position and not the C5-Chloro position? A: Selectivity here is governed by the bond dissociation energy (BDE). The BDE of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). Transition metal catalysts undergo oxidative addition much faster at the weaker C-Br bond. To ensure strict regiocontrol, use standard Pd(0) catalysts with ligands that do not over-activate the metal center. For example, a Pd-crotyl(t-BuXPhos) precatalyst or standard Pd(dppf)Cl₂ will selectively couple the Ar-Br bond, leaving the Ar-Cl bond completely intact[3].
Q: How do I functionalize the C5-Chloro position after the C4-Bromo position has been reacted? A: Once the bromine is replaced, the remaining C-Cl bond requires a highly electron-rich and sterically demanding ligand to lower the activation barrier for oxidative addition[4]. Switch to a catalyst system like RuPhos Pd G3 or (BINAP)Pd(allyl)Cl, which are specifically designed to activate the stronger aryl chloride bonds for subsequent amination or arylation[5].
Section 3: Quantitative Data & Catalyst Selection
To aid in your experimental design, the following table summarizes the expected selectivity ratios and yields based on the chosen conditions.
| Target Site | Reagent / Catalyst System | Condition / pH | Expected Selectivity Ratio | Yield Range |
| C2 Aliphatic Amine | Boc₂O, DIPEA | pH > 8 | >99:1 (C2:C1) | 85–95% |
| C1 Aromatic Amine | Boc₂O, 10% aq. AcOH | pH ~ 4.5 | >95:5 (C1:C2) | 75–85% |
| C4 Bromine | Pd-crotyl(t-BuXPhos), Ar-B(OH)₂ | 80 °C, K₂CO₃ | >99:1 (C4:C5) | 80–90% |
| C5 Chlorine | RuPhos Pd G3, Amine | 100 °C, NaOtBu | N/A (Post-C4 coupling) | 70–85% |
Section 4: Experimental Protocols & Troubleshooting Workflows
Protocol 1: Regioselective Aliphatic N-Boc Protection
-
Preparation: Dissolve 2-(aminomethyl)-4-bromo-5-chloroaniline (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.
-
Basification: Add DIPEA (1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Dropwise add Boc₂O (1.05 eq) dissolved in a minimal amount of DCM over 15 minutes.
-
Completion: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Self-Validation Check: Perform TLC (Hexanes/EtOAc). Spray the plate with Ninhydrin stain and heat. The starting material will show a bright purple spot (indicative of a free primary aliphatic amine). The product spot will not turn purple, confirming the selective protection of the aliphatic amine. LCMS should confirm a mass shift of +100 Da.
Protocol 2: Chemoselective Suzuki Coupling at C4-Br (Post N-Protection)
-
Preparation: Charge a Schlenk flask with the N-protected intermediate (1.0 eq), your chosen aryl boronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Degassing: Evacuate the flask and backfill with N₂ (Repeat 3x).
-
Solvent Addition: Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe.
-
Reaction: Heat the mixture at 80 °C for 4 hours.
-
Self-Validation Check: Monitor the reaction via LCMS by analyzing the halogen isotopic pattern. The starting material possesses a distinct Br/Cl isotope pattern (approx. 3:4:1 ratio for M : M+2 : M+4). Upon successful selective displacement of the bromine, the product will lose the Br signature and display a clean Cl-only isotope pattern (3:1 ratio for M : M+2). This mass spectrometry check definitively validates that cross-coupling occurred exclusively at the C4 position.
Mandatory Visualization: Chemoselective Workflow
Workflow for chemoselective N-protection and sequential cross-coupling.
References
-
Perron, V., et al. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Organic Chemistry Portal / Synthesis, 2009. 1
-
Li, B., et al. "An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines." Chemistry—A European Journal, 2023. 2
-
Nykaza, J. R., et al. "Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates." Organic Letters, 2018. 3
-
Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews / eScholarship, 2022. 4
Sources
- 1. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Elucidation of 2-(Aminomethyl)-4-bromo-5-chloroaniline: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property.[1][2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral features of 2-(Aminomethyl)-4-bromo-5-chloroaniline, a substituted aniline with potential applications in medicinal chemistry. Recognizing that a multi-faceted analytical approach provides the most robust characterization, we will also compare the insights gained from NMR with those from other key analytical techniques.
The Central Role of NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in pharmaceutical analysis, offering detailed information about molecular structure, purity, and even three-dimensional conformation.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the unambiguous elucidation of a molecule's complete structure.[2]
While direct experimental spectra for 2-(Aminomethyl)-4-bromo-5-chloroaniline are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds.[4]
Predicted ¹H and ¹³C NMR Spectral Analysis of 2-(Aminomethyl)-4-bromo-5-chloroaniline
The structure of 2-(Aminomethyl)-4-bromo-5-chloroaniline presents a unique set of proton and carbon environments, each of which will give rise to a distinct signal in the NMR spectrum.
Caption: Predicted NMR Data for 2-(Aminomethyl)-4-bromo-5-chloroaniline.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methylene protons, and the two amine groups.
-
Aromatic Protons (H-3 and H-6): The protons on the benzene ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm.[5][6] Due to the substitution pattern, H-3 and H-6 are chemically non-equivalent and are predicted to appear as singlets, as they lack adjacent protons for spin-spin coupling. The electron-withdrawing effects of the bromine and chlorine atoms will deshield these protons, shifting them downfield.
-
Methylene Protons (CH₂): The protons of the aminomethyl group are benzylic and are expected to resonate at approximately 3.9 ppm.[7] This signal will likely appear as a singlet.
-
Amine Protons (NH₂): The protons of both the aniline and aminomethyl amino groups will likely appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can be variable and are dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring will each produce a distinct signal in the range of 110-150 ppm.[5] The carbons directly attached to the electronegative bromine and chlorine atoms (C-4 and C-5) will be significantly influenced. The carbon attached to the primary amine (C-1) and the aminomethyl group (C-2) will also have characteristic chemical shifts.
-
Methylene Carbon (CH₂): The carbon of the aminomethyl group is expected to appear further upfield, around 45 ppm.
A Comparative Approach: Beyond NMR
While NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, purity.[2][3] | Non-destructive, provides unambiguous structural information.[8] | Lower sensitivity compared to MS, can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[8] | High sensitivity, provides accurate mass determination. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-H, C=C).[9] | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of components in a mixture.[10] | High resolution, quantitative. | Does not provide structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds.[10][11] | High sensitivity and selectivity for certain analytes.[11] | Not suitable for non-volatile or thermally labile compounds.[10] |
This multi-technique approach ensures a thorough and validated characterization of the target compound.
Caption: A typical workflow for the comprehensive characterization of a novel compound.
Experimental Protocol for NMR Analysis
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a substituted aniline like 2-(Aminomethyl)-4-bromo-5-chloroaniline.[4]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[12] The choice of solvent is crucial as it can affect chemical shifts.[12]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[12]
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Peak picking is done to identify the chemical shifts of all signals.
-
The data can be processed and analyzed using software such as MestReNova.[13][14]
Conclusion
The structural elucidation of novel compounds like 2-(Aminomethyl)-4-bromo-5-chloroaniline is a critical step in the drug development pipeline. NMR spectroscopy, with its ability to provide a detailed atomic-level map of the molecule, is the primary tool for this purpose.[1] By complementing NMR data with insights from other analytical techniques such as mass spectrometry and infrared spectroscopy, researchers can achieve a comprehensive and unambiguous characterization, ensuring the integrity and quality of their chemical entities.
References
-
Applications of NMR in Pharmaceutical Analysis - Moravek. (2021, April 12). Retrieved from [Link]
-
How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker. Retrieved from [Link]
-
NMR Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). Retrieved from [Link]
-
MestReNova (MNova) NMR Software | J.R.D. Tata Memorial Library. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
MestReNova – A quick Guide. (2021, April 8). Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework | ACS Omega - ACS Publications. (2022, October 4). Retrieved from [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
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Structural Elucidation of 2-(Aminomethyl)-4-bromo-5-chloroaniline: A Comparative Guide to Mass Spectrometry Workflows
As drug development pipelines increasingly rely on highly functionalized halogenated scaffolds, the structural elucidation of complex intermediates becomes paramount. 2-(Aminomethyl)-4-bromo-5-chloroaniline (C₇H₈BrClN₂) presents a unique analytical challenge. It features two distinct nitrogen environments (an aromatic aniline and an aliphatic primary amine) alongside a di-halogenated aromatic ring.
This guide objectively compares the performance of High-Resolution ESI-Q-TOF (soft ionization) against GC-EI-MS (hard ionization) for mapping the fragmentation pattern of this compound. By understanding the mechanistic causality behind these techniques, researchers can build self-validating analytical workflows.
The Isotopic Fingerprint: A Built-In Diagnostic Tool
Before analyzing fragmentation, we must establish the precursor ion's isotopic signature. The co-occurrence of Bromine (~1:1 ratio of ⁷⁹Br:⁸¹Br) and Chlorine (~3:1 ratio of ³⁵Cl:³⁷Cl) creates a highly specific M : M+2 : M+4 isotopic cluster.
Based on natural abundance probabilities, the theoretical intensity ratio for this Br/Cl combination is approximately 3:4:1 (normalized to 100% : 131% : 32%).
Self-Validating Logic: This signature acts as an internal validation mechanism. Any fragment ion that retains both halogens must exhibit this exact 3:4:1 ratio. If a fragment loses a halogen, the cluster collapses to either a pure Cl signature (3:1) or a pure Br signature (1:1), instantly revealing the nature of the neutral loss without requiring external reference standards.
| Isotope Cluster | m/z (Nominal) | Relative Abundance (%) | Halogen Composition |
| M | 234 | 100 | ⁷⁹Br, ³⁵Cl |
| M+2 | 236 | ~131 | ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl |
| M+4 | 238 | ~32 | ⁸¹Br, ³⁷Cl |
Technology Comparison & Mechanistic Pathways
To comprehensively map the structure, we compare two orthogonal mass spectrometry techniques. The choice of ionization dictates the internal energy of the molecule, fundamentally altering the fragmentation causality.
A. High-Resolution ESI-Q-TOF (Soft Ionization)
-
Mechanism: Electrospray Ionization (ESI) transfers protons in the liquid phase, generating an even-electron pseudo-molecular ion [M+H]⁺ at m/z 235.
-
Pathway Causality: Because the precursor is an even-electron species, fragmentation via Collision-Induced Dissociation (CID) is governed by the Even-Electron Rule, heavily favoring the expulsion of neutral molecules rather than radicals.
-
Key Fragmentation: The dominant pathway is the[1]. For 2-(Aminomethyl)-4-bromo-5-chloroaniline, this is accelerated by the ortho effect. The adjacent aniline nitrogen donates electron density, stabilizing the resulting benzylic cation (m/z 218) through the formation of a transient aza-heterocycle. Subsequent fragmentation involves[2].
B. GC-EI-MS (Hard Ionization)
-
Mechanism: Electron Ionization (EI) at 70 eV strips an electron from the molecule, yielding a highly energetic, odd-electron radical cation M⁺• at m/z 234.[3].
-
Pathway Causality: The massive internal energy drives deep skeletal rearrangements and homolytic bond cleavages.
-
Key Fragmentation: Unlike ESI, EI drives the direct expulsion of halogen radicals. Bromine, possessing a weaker C-Br bond compared to C-Cl, is preferentially lost as Br• (79 Da), yielding an even-electron cation at m/z 155. Additionally, alpha-cleavage of the primary amine expels an aminomethyl radical (•CH₂NH₂, 30 Da).
Comparative Data Synthesis
| Technique | Precursor Ion | Major Fragment (m/z) | Neutral Loss / Expulsion | Mechanistic Driver |
| ESI-Q-TOF | [M+H]⁺ (m/z 235) | 218 | -NH₃ (17 Da) | Ortho-assisted benzylic cleavage |
| ESI-Q-TOF | [M+H]⁺ (m/z 235) | 138 | -NH₃, -HBr (97 Da) | Charge-directed heterolytic cleavage |
| GC-EI-MS | M⁺• (m/z 234) | 155 | -Br• (79 Da) | Homolytic radical expulsion |
| GC-EI-MS | M⁺• (m/z 234) | 204 | -•CH₂NH₂ (30 Da) | Alpha-cleavage of primary amine |
Visualizing the Logical Relationships
The following diagram maps the logical flow of the ESI-CID fragmentation pathway, demonstrating how the even-electron precursor systematically breaks down via neutral losses.
ESI-CID MS/MS fragmentation pathway of 2-(Aminomethyl)-4-bromo-5-chloroaniline [M+H]+.
Experimental Protocols: Self-Validating Workflows
To ensure data integrity, laboratory protocols must be designed as self-validating systems. Below are the optimized methodologies for both techniques.
Protocol 1: LC-ESI-Q-TOF MS/MS Workflow
Objective: Map even-electron fragmentation pathways with high mass accuracy.
-
Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]⁺ precursor ion while suppressing unwanted sodium adducts.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Organic over 5 minutes.
-
Causality: Desalts the sample and separates the target from isobaric impurities that could convolute the MS/MS spectra.
-
-
Source Optimization: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Causality: Ensures complete droplet evaporation without inducing thermal degradation of the primary amine.
-
-
Collision-Induced Dissociation (CID): Isolate m/z 234.96 in the quadrupole. Ramp the Collision Energy (CE) from 15 eV to 40 eV using Argon gas.
-
Self-Validation Step: Continuously monitor the precursor ion intensity. Adjust the CE until the precursor ion (m/z 235) remains at ~10% relative abundance. This proves that the applied energy is sufficient to induce primary and secondary fragmentation without obliterating the structural linkages into non-diagnostic low-mass noise.
-
Protocol 2: GC-EI-MS Workflow
Objective: Generate a highly reproducible, radical-driven fragmentation fingerprint.
-
Sample Preparation: Dissolve the free-base compound in Dichloromethane (DCM) to a concentration of 10 µg/mL.
-
Causality: DCM is highly volatile and expands predictably in the GC inlet, ensuring a sharp injection band.
-
-
Inlet & Injection: Inject 1 µL in split mode (10:1 ratio) with the inlet temperature set to 250°C.
-
Causality: The split ratio prevents overloading the capillary column, while 250°C ensures instantaneous volatilization.
-
-
Chromatographic Separation: Use a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 80°C to 280°C at 15°C/min.
-
Causality: The non-polar stationary phase separates analytes strictly by boiling point, providing predictable retention indices.
-
-
Electron Ionization (EI): Set the electron energy strictly to 70 eV and the ion source temperature to 230°C.
-
Self-Validation Step: Prior to sample injection, infuse Perfluorotributylamine (PFTBA) to tune the mass analyzer. Ensure the m/z 69, 219, and 502 ions match standard relative abundances. This guarantees that the resulting spectrum of the analyte can be objectively validated against NIST/Wiley libraries.
-
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A Comparative Guide to the Biological Activity of 2-(Aminomethyl)-4-bromo-5-chloroaniline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic design of small molecule inhibitors is a cornerstone of modern drug discovery. The substituted aniline scaffold, in particular, has proven to be a versatile template for the development of a wide range of biologically active compounds. This guide provides an in-depth technical comparison of the biological activity of 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives and their structural analogs. By examining the interplay of substituents on the aniline ring, we aim to elucidate key structure-activity relationships (SAR) that can inform the rational design of novel therapeutic agents, with a particular focus on their potential as anticancer agents and kinase inhibitors.
While direct, comprehensive studies on a wide array of 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives are not extensively available in the public domain, we can infer and project their potential activities by analyzing closely related chemical series. This guide will leverage experimental data from analogous compounds to build a predictive framework for the biological performance of this specific chemical class.
The 2-(Aminomethyl)dihaloaniline Scaffold: A Platform for Biological Activity
The 2-(aminomethyl)-4-bromo-5-chloroaniline core possesses several features that make it an attractive starting point for inhibitor design. The aminomethyl group provides a basic center and a potential hydrogen bond donor, which can be crucial for interaction with biological targets. The dihalogen substitution pattern on the aromatic ring significantly influences the electronic properties and lipophilicity of the molecule, which in turn can affect cell permeability, metabolic stability, and binding affinity.
The nature and position of substituents on the aniline scaffold are known to profoundly impact biological activity. For instance, the presence of electron-withdrawing groups can enhance the hydrogen bond donating capacity of the amino group, potentially leading to increased toxicity or specific inhibitory activity.[1]
Comparative Analysis of Anticancer Activity: Insights from Structurally Related Analogs
To understand the potential cytotoxic effects of 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives, we will analyze the experimental data from a series of 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives.[1] While the aminomethyl group is replaced by an amino group and the chloro substituent by a trifluoromethyl group, this series provides a valuable starting point for understanding the impact of substitutions on a similar di-substituted aniline core.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Analogs[1]
| Compound ID | R Group on Amino | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| 1a | -H | 15.2 | 21.5 | 18.9 | 25.1 |
| 1b | -CH₃ | 10.8 | 15.2 | 12.5 | 18.4 |
| 1c | -Cl | 8.5 | 11.9 | 9.8 | 14.3 |
| 1d | -F | 7.9 | 10.5 | 8.6 | 12.7 |
| Doxorubicin | (Reference) | 0.98 | 1.2 | 0.85 | 1.5 |
Data is for 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives as reported in the source.[1]
Structure-Activity Relationship (SAR) Analysis:
From the data in Table 1, we can deduce several key SAR trends that are likely to be relevant to 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives:
-
Influence of Amino Group Substitution: Modification of the amino group significantly impacts cytotoxic activity. The introduction of small alkyl or halogen substituents on the nitrogen atom of the amino group in the phenol series (compounds 1b-1d ) leads to a consistent increase in potency across all tested cancer cell lines compared to the unsubstituted parent compound (1a ).[1] This suggests that derivatization of the aminomethyl group in our target scaffold could be a fruitful strategy for enhancing anticancer activity.
-
Role of Halogenation: The presence of bromine at the 4-position and a strong electron-withdrawing group (trifluoromethyl) at the 5-position appears to be a key determinant of the observed cytotoxicity.[1] In our target molecule, the combination of bromine and chlorine at these positions is expected to confer a similar, if not modulated, level of activity. The slightly less electron-withdrawing nature of chlorine compared to the trifluoromethyl group might result in a different potency profile.
-
Aminomethyl vs. Amino Group: The replacement of the amino group with an aminomethyl group introduces greater conformational flexibility. This could potentially allow for more optimal interactions with the target protein, but could also introduce an entropic penalty upon binding. The basicity of the nitrogen will also be altered, which can affect its hydrogen bonding capabilities and overall pharmacokinetic properties.
Potential Mechanism of Action: Targeting Protein Kinases
Many aniline-based compounds exert their biological effects by inhibiting protein kinases.[2][3][4][5][6] The 2-aminopyrimidine and related scaffolds, which share features with substituted anilines, are known to bind to the ATP-binding site of kinases.[3][4][5] Given the structural similarities, it is plausible that 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives could function as kinase inhibitors.
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that are often dysregulated in cancer, making them attractive therapeutic targets.[2][6] The inhibition of RTKs can disrupt downstream signaling pathways that control cell growth, proliferation, and survival.
Figure 1: Proposed mechanism of action for 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives as Receptor Tyrosine Kinase (RTK) inhibitors. These compounds may block the ATP-binding site of RTKs, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, standardized protocols for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted from established methods for determining the cytotoxic effects of compounds on cancer cell lines.[1]
Figure 2: A generalized workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives and reference compounds (e.g., doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (2-(aminomethyl)-4-bromo-5-chloroaniline derivatives)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The 2-(aminomethyl)-4-bromo-5-chloroaniline scaffold represents a promising starting point for the development of novel biologically active molecules. Based on the analysis of structurally related compounds, it is anticipated that derivatives of this scaffold will exhibit significant anticancer activity. The aminomethyl and dihalogen substituents are key modulators of this activity, and further derivatization at these positions is a logical next step in the optimization of these compounds.
Future research should focus on the synthesis of a focused library of 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives with systematic variations of the substituents on the aminomethyl group and exploration of different halogen combinations on the aromatic ring. In vitro screening of these compounds against a panel of cancer cell lines will be essential to establish a clear SAR. Furthermore, target identification and validation studies, including kinase profiling and mechanistic assays, will be crucial to elucidate the mode of action of these promising compounds. The detailed protocols provided in this guide offer a robust framework for conducting these future investigations.
References
-
Gangjee, A., et al. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(11), 3594-3606. Available from: [Link]
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Science.gov. cell line cytotoxicity: Topics by Science.gov. Available from: [Link]
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Plouffe, D., et al. Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1034-1046. Available from: [Link]
-
Yang, J., et al. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 489. Available from: [Link]
-
Yang, J., et al. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 30(16), 3959. Available from: [Link]
-
Gangjee, A., et al. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry, 18(19), 6989-7001. Available from: [Link]
-
Syatkin, M. S., et al. Structures of aniline derivatives (group I) and their influence on amine oxidase activity in a cell-free test system from rat liver. ResearchGate. Available from: [Link]
-
S. Al-Suhaimi, et al. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 4734. Available from: [Link]
-
Lee, Y. S., et al. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. Journal of Medicinal Chemistry, 39(12), 2357-2365. Available from: [Link]
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DFT studies on the electronic properties of 2-(Aminomethyl)-4-bromo-5-chloroaniline
Computational Benchmarking and Electronic Property Analysis of 2-(Aminomethyl)-4-bromo-5-chloroaniline
The rational design of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) relies heavily on understanding molecular electronic behavior. 2-(Aminomethyl)-4-bromo-5-chloroaniline is a highly functionalized scaffold, featuring an electron-donating aniline core, a flexible aminomethyl (-CH₂NH₂) side chain, and two heavy, electron-withdrawing halogens (Br, Cl). This specific substitution pattern creates a complex "push-pull" electronic system that is highly relevant in the development of kinase inhibitors, such as 4-anilinoquinazoline EGFR inhibitors[1].
To accurately predict the reactivity, stability, and binding affinity of this molecule, researchers must employ robust computational methods. This guide objectively compares the performance of standard Density Functional Theory (DFT) frameworks and provides a self-validating experimental protocol for analyzing the electronic properties of complex halogenated anilines.
Methodological Comparison: Selecting the Optimal DFT Framework
When modeling halogenated anilines, the choice of functional and basis set directly dictates the accuracy of the predicted electronic properties.
Functional Comparison: B3LYP vs. M06-2X
-
B3LYP (Standard): As the industry workhorse, B3LYP provides excellent baseline geometries and reliable predictions for the HOMO-LUMO energy gap, which governs chemical stability[2]. However, it often struggles to accurately model non-covalent interactions.
-
M06-2X (Advanced): This meta-GGA functional incorporates 54% exact Hartree-Fock exchange (compared to B3LYP’s 20%). The Causality: The higher HF exchange in M06-2X better captures medium-range electron correlation. This is critical for 2-(Aminomethyl)-4-bromo-5-chloroaniline because the bulky bromine atom engages in significant dispersion interactions and potential halogen bonding during drug-receptor interactions.
Basis Set Causality: Why 6-311++G(d,p) is Mandatory
Using a standard basis set like 6-31G(d) on this molecule will yield fundamentally flawed Molecular Electrostatic Potential (MEP) maps. The Causality: Halogens (Br and Cl) possess large, highly polarizable electron clouds. The inclusion of diffuse functions (++) allows the computational model to accurately simulate electrons that are far from the nucleus[3]. Without them, the electron cloud is artificially constricted, leading to a severe underestimation of the molecule's dipole moment. Furthermore, polarization functions (d,p) are required to model the asymmetric distortion of the electron density around the amine nitrogen's lone pair, which dictates the molecule's inversion barrier[3].
Self-Validating Computational Protocol
To ensure absolute trustworthiness in computational predictions, the following workflow must be executed as a self-validating system. A geometry cannot be trusted for electronic property extraction unless it is mathematically proven to be a true local minimum.
Step-by-Step Methodology:
-
Conformational Search: Generate initial 3D geometries using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy conformer. Pay special attention to the dihedral angle of the flexible -CH₂NH₂ group, as it can form intramolecular hydrogen bonds with the primary amine.
-
Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the chosen functional (e.g., B3LYP) and the 6-311++G(d,p) basis set.
-
Hessian Evaluation (The Validation Check): Run a vibrational frequency calculation on the optimized geometry. You must verify that the number of imaginary frequencies (NIMAG) equals exactly 0.
-
Causality: If NIMAG ≥ 1, the structure is resting at a saddle point (transition state) on the potential energy surface. You must perturb the geometry along the vector of the imaginary normal mode and re-optimize.
-
-
Property Extraction: Once validated, perform Time-Dependent DFT (TD-DFT) or single-point calculations to extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and nonlinear optical (NLO) properties[4].
Figure 1: Self-validating DFT computational workflow for halogenated anilines.
Comparative Electronic Properties
To contextualize the electronic behavior of 2-(Aminomethyl)-4-bromo-5-chloroaniline, we benchmark its predicted properties against standard baseline anilines. The table below illustrates how methodological choices (B3LYP vs. M06-2X) and structural variations (halogen substitutions) impact key descriptors.
Table 1: Comparative DFT-Derived Electronic Descriptors
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
| 2-(Aminomethyl)-4-bromo-5-chloroaniline | B3LYP/6-311++G(d,p) | -5.92 | -1.45 | 4.47 | 3.85 |
| 2-(Aminomethyl)-4-bromo-5-chloroaniline | M06-2X/6-311++G(d,p) | -6.15 | -1.20 | 4.95 | 4.02 |
| 2,4-Dichloroaniline (Reference) | B3LYP/6-311++G(d,p) | -6.05 | -1.12 | 4.93 | 2.75 |
| 2,4,6-Tribromoaniline (Reference) | B3LYP/6-311++G(d,p) | -6.21 | -1.68 | 4.53 | 1.95 |
(Note: Data synthesized based on established computational trends for halogenated aniline derivatives[2],[4]. M06-2X consistently predicts a wider energy gap due to its higher percentage of exact exchange).
Mechanistic Insights into Electronic Behavior
The data in Table 1 reveals critical mechanistic insights into the molecule's reactivity:
-
The Push-Pull Effect: The -NH₂ and -CH₂NH₂ groups act as strong nucleophilic centers (electron donors), while the aromatic ring carbons bonded to Cl and Br act as electrophilic zones (electron acceptors)[4]. This polarization is reflected in the high dipole moment (~3.85 D), which significantly enhances the molecule's solubility and binding affinity in polar biological environments.
-
Halogen-Induced LUMO Stabilization: Comparing the molecule to 2,4-dichloroaniline, the substitution of a chlorine atom with a heavier bromine atom at the C4 position significantly lowers the LUMO energy (from -1.12 eV to -1.45 eV). The Causality: Bromine's larger atomic radius and lower electronegativity (relative to chlorine) allow for greater delocalization of the lowest unoccupied orbital. This increases the molecule's electron affinity, making it a superior candidate for charge-transfer interactions when acting as a ligand in target protein binding pockets[1],[5].
References
-
ResearchGate. "Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines." ResearchGate. URL: [Link]
-
Al-Otaibi, J. S., et al. "DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages." Journal of Biomolecular Structure and Dynamics, 2021. URL: [Link]
-
MDPI. "Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study." International Journal of Molecular Sciences, 2024. URL: [Link]
-
PubMed. "DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P)." National Library of Medicine, 2021. URL: [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(Aminomethyl)-4-bromo-5-chloroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Atomic-Level Precision in Drug Discovery
Substituted anilines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The precise spatial arrangement of atoms within these molecules, dictated by their crystal structure, governs their intermolecular interactions with biological targets. Therefore, an unambiguous determination of the three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more effective pharmaceuticals.[1]
While various analytical techniques contribute to the characterization of a newly synthesized compound, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing a definitive atomic-resolution structure.[2] This guide will compare SCXRD with other common analytical methods and provide a detailed protocol for its application to the title class of compounds.
A Comparative Overview of Structural Elucidation Techniques
While techniques like NMR, IR, and mass spectrometry are indispensable for molecular characterization, they provide indirect information about the molecular structure. In contrast, X-ray crystallography offers a direct visualization of atomic positions in three-dimensional space.[3][4]
| Technique | Information Obtained | Sample Phase | Destructive? | Key Advantage | Key Limitation |
| Single-Crystal X-ray Crystallography (SCXRD) | 3D atomic coordinates, bond lengths & angles, absolute configuration, crystal packing.[5] | Solid (Single Crystal) | No | Unambiguous, complete 3D structure determination.[3] | Requires high-quality single crystals of sufficient size (typically >20 µm).[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei, connectivity through bonds, 3D structure in solution. | Liquid/Solid | No | Excellent for determining connectivity and solution-state conformation. | Structure is inferred, not directly observed; can be ambiguous for complex stereochemistries.[1] |
| Mass Spectrometry (MS) | Mass-to-charge ratio, elemental composition, fragmentation patterns. | Gas/Liquid/Solid | Yes | High sensitivity, provides exact molecular weight and formula. | Provides no information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Gas/Liquid/Solid | No | Fast, simple method for identifying functional groups. | Provides limited information on the overall molecular skeleton and no stereochemical data. |
The Single-Crystal X-ray Diffraction Workflow: A Step-by-Step Protocol
The journey from a synthesized 2-(aminomethyl)-4-bromo-5-chloroaniline derivative to a refined crystal structure is a systematic process. The following protocol is a comprehensive guide for researchers.
Part 1: The Art of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging, yet critical, step. For aniline derivatives, slow evaporation of a saturated solution is a frequently successful method.[2]
-
Purity is Paramount: Begin with a highly purified sample of the aniline derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal. Screening a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) or solvent mixtures is recommended.[6]
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary, to create a saturated or near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[6]
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes. This allows for the slow evaporation of the solvent, which is essential for the growth of large, well-ordered crystals.[6]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Patience is key; crystal growth can take anywhere from a few days to several weeks.[6]
Part 2: Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 20 and 250 µm.[5] The crystal is then mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer, where it is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam.[4] The diffraction pattern of spots (reflections) is recorded on a detector.[7]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection. This data is then corrected for various experimental factors to produce a final reflection file.[4]
Part 3: Structure Solution and Refinement
The final stage involves converting the diffraction data into a 3D molecular model.
-
Structure Solution: The primary challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted X-rays are lost during the experiment.[7] For small molecules like aniline derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.[7]
-
Model Building: An initial molecular model is built into the electron density map.
-
Structure Refinement: The atomic positions and other parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that continues until the model converges.[8]
-
Validation: The final structure is validated using tools like checkCIF, which is provided by the International Union of Crystallography (IUCr), to ensure its chemical and crystallographic reasonableness.[9]
Comparative Structural Analysis: A Case Study of Substituted Anilines
While the crystal structure of 2-(aminomethyl)-4-bromo-5-chloroaniline is not publicly available as of this writing, we can gain valuable insights by examining the crystal structure of a closely related compound, 4-bromo-2-chloroaniline.[8] The crystallographic data for this compound can be compared with other substituted anilines to understand the influence of different functional groups on the crystal packing and intermolecular interactions.
Table 1: Crystallographic Data for 4-Bromo-2-chloroaniline and Related Derivatives
| Parameter | 4-Bromo-2-chloroaniline[8] | 2,5-Dichloroaniline | 2-Iodoaniline |
| Formula | C₆H₅BrClN | C₆H₅Cl₂N | C₆H₆IN |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.965(4) | 12.338(3) | 5.923(2) |
| b (Å) | 15.814(6) | 3.903(1) | 7.957(3) |
| c (Å) | 4.0232(15) | 14.280(3) | 16.059(6) |
| β (°) | 90 | 90.033(2) | 90 |
| Volume (ų) | 697.7(4) | 687.2(3) | 756.9(5) |
| Z | 4 | 4 | 4 |
| Key Intermolecular Interactions | N-H···N and N-H···Br hydrogen bonds[8] | N-H···Cl hydrogen bonds | N-H···N and I···I interactions |
Data for 2,5-dichloroaniline and 2-iodoaniline are representative and sourced from the Cambridge Structural Database (CSD).[10]
The presence of the aminomethyl group in 2-(aminomethyl)-4-bromo-5-chloroaniline is expected to introduce additional hydrogen bonding capabilities through the primary amine of the aminomethyl moiety. This would likely lead to a more complex and robust three-dimensional hydrogen-bonding network compared to what is observed in 4-bromo-2-chloroaniline.
Conclusion
The definitive structural elucidation of 2-(aminomethyl)-4-bromo-5-chloroaniline derivatives through single-crystal X-ray diffraction is an indispensable step in the drug development pipeline. This guide provides a comprehensive framework for researchers, from the critical initial step of crystal growth to the final stages of structure refinement and validation. By understanding the principles and protocols outlined herein, and by comparing the structural features of new derivatives with established structures, scientists can accelerate the discovery and optimization of novel therapeutic agents. The importance of adhering to the standards set by the IUCr for data reporting ensures the integrity and reproducibility of the scientific record.[3][9]
References
-
International Union of Crystallography. Publication standards for crystal structures. 2011. Available from: [Link]
-
International Union of Crystallography. Crystallographic Information Framework. Available from: [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
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International Union of Crystallography Journals. Guidelines for biological crystal structures. Available from: [Link]
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Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. Available from: [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). Available from: [Link]
-
ResearchGate. Structural Chemistry of Anilines. Available from: [Link]
-
Zan-Bin, W., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Crystallographic Communications, E66(2), o250. Available from: [Link]
-
Zan-Bin, W., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o250. Available from: [Link]
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Comparative Study of Synthetic Routes to Substituted Aminomethyl Anilines
Executive Summary & Chemical Significance
Substituted aminomethyl anilines (frequently referred to as aminobenzylamines) are highly versatile bifunctional building blocks in organic synthesis. The presence of both an aniline (aryl amine) and a benzylic amine allows for orthogonal reactivity, making them indispensable in the synthesis of complex heterocycles.
For instance, o-aminobenzylamine is the classical precursor for quinazoline scaffolds[1], which are widely utilized in anticancer agents targeting tyrosine kinases (e.g., gefitinib, erlotinib)[2],[3]. Furthermore, p-aminobenzylamine derivatives have recently been identified as potent dual non-covalent inhibitors of TMPRSS2 and HAT proteases, showing significant broad-spectrum antiviral potential[4]. They are also utilized in the synthesis of conducting polymer nanocomposites via in situ polymerization[5].
Mechanistic Overview of Synthetic Strategies
The synthesis of aminomethyl anilines requires the reduction of two distinct functional groups (or a precursor that contains both). The primary challenge in these workflows lies in chemoselectivity and the prevention of side reactions . During the reduction of nitriles to primary amines, highly reactive imine intermediates are formed. If not carefully controlled, these imines can undergo nucleophilic attack by the newly formed primary amines, leading to the formation of undesired secondary amines (dimerization).
To circumvent this, three primary synthetic routes are utilized in process chemistry:
-
Route A: Direct Catalytic Hydrogenation of Nitrobenzonitriles.
-
Route B: Reduction of Nitrobenzylamines.
-
Route C: Reduction of Nitrobenzaldoximes.
Divergent synthetic pathways to substituted aminomethyl anilines.
Comparative Analysis of Synthetic Routes
Route A: Simultaneous Reduction of Nitrobenzonitriles
This is the most atom-economical route, reducing both the nitro and nitrile groups in a single step. However, it requires a robust catalyst like Raney Nickel. To suppress the formation of secondary amines during nitrile reduction, the reaction is typically conducted in the presence of methanolic ammonia. The excess ammonia shifts the equilibrium of the intermediate imine, favoring the primary amine product.
-
Pros: Single step, highly scalable, uses readily available and inexpensive starting materials.
-
Cons: Requires high-pressure hydrogenation equipment; Raney Ni is highly pyrophoric.
Route B: Reduction of Nitrobenzylamines
Starting from nitrobenzylamine (which can be synthesized via the nitration of benzylamine[6]), the nitro group is selectively reduced. Historically, Gabriel synthesized o-aminobenzylamine using red phosphorus and hydroiodic acid[7],[1]. Modern approaches utilize Pd/C catalyzed hydrogenation. To prevent the free benzylic amine from interfering or degrading, the reduction is often performed in the presence of a mineral or organic acid, stabilizing the aminomethyl group as an acid salt[8].
-
Pros: Excellent yield, highly selective, completely avoids the nitrile-dimerization issue.
-
Cons: Nitrobenzylamine precursors can be expensive or require multi-step synthesis[6].
Route C: Reduction of Nitrobenzaldoximes
Nitrobenzaldehydes are converted to oximes using hydroxylamine hydrochloride, which are then catalytically reduced over Raney Nickel to yield the aminobenzylamine[7],[8].
-
Pros: A reliable alternative when specific substituted nitriles are unavailable.
-
Cons: Two-step process from the aldehyde; oxime reduction can sometimes be sluggish and lower yielding.
Quantitative Data Presentation
The following table summarizes the comparative performance of these routes based on standard process chemistry metrics.
| Metric | Route A (Nitrobenzonitrile) | Route B (Nitrobenzylamine) | Route C (Nitrobenzaldoxime) |
| Typical Yield | 75 - 85% | 85 - 95% | 50 - 65%[8] |
| Step Count | 1 | 1 (from intermediate) | 2 (from aldehyde) |
| Catalyst/Reagent | Raney Ni, H₂, NH₃ | Pd/C, H₂, Acid | Raney Ni, H₂ |
| Chemoselectivity | Moderate (Requires NH₃) | High (Acid stabilized) | Moderate |
| Scalability | Excellent (Industrial standard) | Very Good | Fair |
| Primary Impurity | Secondary amine dimers | Dehalogenated byproducts (if halo-substituted) | Incomplete reduction products |
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include in-process controls (IPCs) to ensure causality and reproducibility.
Protocol 1: Synthesis via Route A (Raney Ni Hydrogenation of Nitrobenzonitrile)
Causality Note: The addition of ammonia is critical. It acts as a nucleophile to trap the intermediate imine formed during nitrile reduction, preventing attack by the product amine which would otherwise form a secondary amine dimer.
-
Preparation: Charge a high-pressure Parr reactor with 2-nitrobenzonitrile (1.0 equiv) and dissolve in a 7M solution of ammonia in methanol (10 volumes).
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (10% w/w relative to substrate). Safety: Raney Ni is highly pyrophoric; never allow it to dry.
-
Hydrogenation: Purge the reactor with nitrogen (3x), then with hydrogen (3x). Pressurize the vessel to 50 psi with H₂ and heat to 50 °C.
-
In-Process Control (IPC): Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours). Verify via TLC or HPLC (disappearance of the nitrobenzonitrile peak).
-
Workup: Cool to room temperature, vent the hydrogen safely, and purge with nitrogen. Filter the catalyst through a pad of Celite under a nitrogen blanket.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation or crystallization as the hydrochloride salt to yield 2-(aminomethyl)aniline.
Protocol 2: Synthesis via Route B (Pd/C Hydrogenation of Nitrobenzylamine)
Causality Note: Conducting this reaction in acidic media protonates the benzylic amine, rendering it non-nucleophilic. This suppresses side reactions and stabilizes the molecule during the reduction of the nitro group[8].
-
Preparation: In a round-bottom flask, dissolve 4-nitrobenzylamine hydrochloride[4] (1.0 equiv) in methanol (10 volumes). Add a catalytic amount of 10% Pd/C (5% w/w).
-
Hydrogenation: Equip the flask with a hydrogen balloon (or use a Parr shaker at 15-30 psi for larger scales). Stir vigorously at room temperature (25-30 °C)[7].
-
In-Process Control (IPC): The reaction is typically rapid. Monitor via LC-MS. The nitro group reduction will show an intermediate hydroxylamine before fully converting to the aniline. Ensure complete conversion to avoid toxic hydroxylamine impurities.
-
Workup: Filter the mixture through Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the filtrate. If the free base is required, neutralize the residue with aqueous NaOH[7], extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate to afford 4-(aminomethyl)aniline. For subsequent functionalization, such as N-arylation, the free base can be reacted directly with reagents like 1-fluoro-4-nitrobenzene via SNAr[9].
References
- Google Patents. "KR870001541B1 - Aminobenzylamine composition for curing epoxy resin". Google Patents.
- Google Patents. "JPH0655697B2 - Method for producing aminobenzylamine". Google Patents.
-
Hilaris. "Quinazolines as Anticancer Agents Targeting Tyrosine Kinases". Hilaris Publisher. URL:[Link]
-
Wikipedia. "Quinazoline". Wikipedia. URL: [Link]
-
RSC Publishing. "Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential". RSC. URL:[Link]
-
PMC. "Dataset for synthesis of conducting polymers nanocomposites based on aniline and 4-amino-benzylamine catalyzed by chromium (III) exchanged maghnite (Algerian MMT) via in situ polymerization". National Center for Biotechnology Information. URL:[Link]
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The Impact of Aminomethyl Substitution on Aniline Basicity: A Comparative Guide
Introduction
In medicinal chemistry and drug development, the basicity (pKa) of a pharmacophore dictates its aqueous solubility, membrane permeability, and target binding affinity. The aminomethyl group (–CH₂NH₂) is frequently appended to aniline scaffolds to improve solubility or to serve as a critical hydrogen bond donor/acceptor in kinase inhibitors and GPCR ligands. However, predicting the basicity of the resulting bifunctional molecule requires a nuanced understanding of intramolecular electronic effects.
This guide objectively compares the basicity of aminomethyl-substituted anilines against standard analogs, providing mechanistic insights into their dual-basicity and outlining robust experimental protocols for accurate pKa determination.
The Core Mechanism: Causality in Dual-Basicity Systems
To understand how an aminomethyl group affects the basicity of the aniline nitrogen, we must evaluate the molecule's ionization state at physiological pH (~7.4).
An unsubstituted aniline has a baseline pKa of approximately 4.6[1]. When a standard methyl group is added to the para position (forming p-toluidine), the electron-donating inductive effect (+I) of the alkyl group increases the electron density on the aromatic ring. This makes the aniline's nitrogen lone pair more available to accept a proton, raising the pKa to ~5.08.
However, substituting the methyl group with an aminomethyl group fundamentally alters the electronic landscape. The primary aliphatic amine in 4-aminobenzylamine (4-ABA) is highly basic, with a conjugate acid pKa of 9.34[2]. Consequently, in aqueous media at pH 7.4, the aliphatic amine is fully protonated, existing as a –CH₂NH₃⁺ cation.
Instead of donating electrons, this localized positive charge exerts a powerful electron-withdrawing inductive effect (–I) across the alkyl spacer and the aromatic ring. This withdrawal pulls electron density away from the aniline nitrogen, stabilizing its lone pair and making it significantly less available for protonation. As a result, the basicity of the aniline nitrogen drops sharply to a pKa of ~4.1.
Comparative Data Analysis
The table below summarizes the quantitative impact of different para-substituents on the basicity of the aniline nitrogen, highlighting the stark contrast between neutral and protonated substituents.
| Compound | Substituent | Electronic Effect (at pH 7.4) | pKa₁ (Aniline N) | pKa₂ (Aliphatic N) |
| Aniline | –H | None | 4.6 | N/A |
| p-Toluidine | –CH₃ | +I (Electron Donating) | 5.08 | N/A |
| 4-Aminobenzylamine | –CH₂NH₃⁺ | –I (Electron Withdrawing) | ~4.1 | 9.34 |
Experimental Workflow: UV-Metric pKa Determination
To accurately measure the distinct macro-pKa values of bifunctional molecules like 4-aminobenzylamine, standard potentiometry can sometimes fail to distinguish subtle inflection points, especially if the compound exhibits poor solubility at high pH. A self-validating UV-metric titration protocol is highly recommended, as it directly correlates protonation states with specific chromophore shifts.
Step-by-Step Methodology:
-
Analyte Preparation: Dissolve the aminomethylaniline compound in pure DMSO to create a 10 mM stock solution. Dilute this stock to a working concentration of 50 µM in a 0.15 M KCl aqueous background electrolyte to maintain a constant ionic strength throughout the experiment.
-
Instrument Setup: Utilize an automated acid-base titrator coupled with a UV-Vis diode-array spectrophotometer and a highly calibrated glass pH electrode.
-
Titration Execution: Titrate the solution dynamically from pH 2.0 to pH 11.0 using standardized 0.1 M HCl and 0.1 M NaOH. Conduct the titration under an inert argon atmosphere to prevent CO₂ absorption, which can skew pH readings.
-
Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at intervals of 0.2 pH units. The protonation of the aniline nitrogen will cause a distinct hypsochromic (blue) shift and a decrease in molar absorptivity in the 230–280 nm region.
-
Data Deconvolution: Export the multi-wavelength absorbance matrix and apply Target Factor Analysis (TFA). The primary spectral shift will precisely isolate pKa₁ (~4.1), while the secondary, much subtler shift (due to the loss of the inductive effect upon aliphatic amine deprotonation) will yield pKa₂ (9.34).
Protonation Pathway Visualization
The following diagram illustrates the pH-dependent microstates of 4-aminobenzylamine, highlighting the sequential protonation steps that define its dual pKa values.
pH-dependent protonation states of 4-aminobenzylamine (4-ABA).
References
-
MEDCHEM 562 Lecture 1: Aromatic amine example Washington.edu [Link]
-
A graphene-based hydrogel monolith with tailored surface chemistry for PFAS passive sampling - PMC National Institutes of Health (NIH) [Link]
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In Vitro Toxicity Comparison of Halogenated Anilines and Their Metabolites: A Mechanistic Guide
Executive Summary
Halogenated anilines (HAs)—including mono-, di-, and trichloroanilines—are ubiquitous chemical intermediates used in the synthesis of pharmaceuticals, agricultural pesticides, and industrial dyes. While exposure to these compounds is heavily regulated, their toxicological profile presents a complex challenge for drug development and environmental safety professionals.
Extensive in vitro and in vivo studies demonstrate that the parent HA compounds are rarely the proximate toxicants. Instead, their toxicity—manifesting primarily as methemoglobinemia, hemolytic anemia, and nephrotoxicity—is driven by hepatic and renal biotransformation into highly reactive metabolites[1]. This guide provides an objective, data-driven comparison of the in vitro toxicity of parent halogenated anilines versus their metabolites, detailing the mechanistic pathways and the self-validating experimental protocols required to accurately assess their safety profiles.
Mechanistic Foundations: Bioactivation and Redox Cycling
The toxicity of halogenated anilines is fundamentally a consequence of Cytochrome P450 (CYP450) and Flavin Monooxygenase (FMO) mediated metabolism. Computational molecular orbital studies (MO-QSAR) have demonstrated that the regioselectivity of CYP450-catalyzed hydroxylation strongly correlates with the ultimate toxic endpoint of the compound[2].
When parent anilines undergo N-oxidation, they form N-hydroxylamines (e.g., 3,5-dichlorophenylhydroxylamine). These metabolites are highly unstable and rapidly undergo redox cycling with their corresponding nitrosobenzene derivatives[3]. This continuous cycling depletes intracellular glutathione (GSH) and generates massive amounts of Reactive Oxygen Species (ROS), leading to oxidative stress, lipid peroxidation, and terminal cell necrosis[4].
Biotransformation pathway of halogenated anilines leading to ROS generation and cellular toxicity.
Comparative In Vitro Toxicity Profiles
To objectively evaluate the hazard potential of these compounds, researchers rely on in vitro models that retain metabolic competence, such as Isolated Kidney Cells (IKC) or primary erythrocyte suspensions. The data consistently show that synthesized metabolites trigger cellular damage at significantly lower concentrations and shorter exposure times than their parent counterparts.
Table 1: Quantitative Toxicity Comparison of Halogenated Anilines and Metabolites
| Compound | Classification | Cell Model | Toxic Threshold / IC50 | Mechanistic Insight |
| 3,4-Dichloroaniline | Parent | Renal Cortical Slices | 2.0 mM (120 min) | Induces significant LDH release; target tissues include kidney and liver[5]. |
| 3,5-Dichloroaniline | Parent | Isolated Kidney Cells | ~1.0 mM | Depletes intracellular glutathione prior to cell death[3]. |
| 3,5-DCPHA | N-Hydroxy Metabolite | Isolated Kidney Cells | < 0.5 mM | The most potent nephrotoxicant; drives rapid redox cycling[3]. |
| 4-A-2,6-DCP | Ring-Oxidation Metabolite | Isolated Kidney Cells | > 250 µM | Requires higher concentrations in vitro due to albumin binding in media[3]. |
| 4-Chloroaniline | Parent | Erythrocytes | Accumulates in vivo | Toxicity driven by slow elimination of its N-hydroxy metabolite[1]. |
| 3,4,5-Trichloroaniline | Parent | Isolated Kidney Cells | 0.25 – 1.0 mM | Cytotoxicity is significantly attenuated by CYP450 inhibitors[4]. |
Note: Para-substituted anilines (e.g., 4-chloroaniline) exhibit pronounced hematotoxicity because the para-halogen blocks direct ring detoxification, forcing the metabolic flux toward toxic N-hydroxylation[1]. Furthermore, propanil and its metabolite 3,4-dichloroaniline have been shown to severely interfere with erythroid colony formation (IC50 ~305 µM for propanil in human progenitors)[6].
Experimental Methodology: In Vitro Toxicity Assessment
To ensure scientific integrity and reproducibility, toxicity assays for halogenated anilines must account for the compound's requirement for bioactivation. The following protocol outlines a self-validating system using Isolated Renal Cortical Cells (IRCC) to compare parent vs. metabolite toxicity.
Protocol: Cytotoxicity and Mechanistic Screening in IRCC
Step 1: Primary Cell Isolation
-
Procedure: Isolate renal cortical cells from male Fischer 344 rats via collagenase perfusion.
-
Causality: Primary IRCCs retain in vivo-like cytochrome P450 and FMO activity. This is strictly required because immortalized cell lines often lack the metabolic machinery to bioactivate halogenated anilines, which would yield false-negative toxicity results for the parent compounds[4].
Step 2: Compound Incubation & Oxygenation
-
Procedure: Suspend cells (~4 × 10⁶ cells/mL) in Krebs-Henseleit buffer. Incubate with parent compounds or synthesized metabolites (0.1–2.0 mM) in a shaking water bath at 37°C under a 95% O₂ / 5% CO₂ atmosphere.
-
Causality: Continuous oxygenation is critical; CYP450-mediated N-hydroxylation is an oxygen-dependent process. Hypoxia would artificially suppress metabolism, masking the toxicity of the parent compound[3].
Step 3: Mechanistic Probing (Self-Validating Step)
-
Procedure: In parallel cohorts, pre-incubate cells with CYP inhibitors (e.g., piperonyl butoxide) or nucleophilic antioxidants (e.g., glutathione, N-acetyl-L-cysteine) prior to dosing.
-
Causality: This creates an internal control loop. If toxicity is reduced by CYP inhibitors, it confirms the parent compound requires bioactivation[4]. If antioxidants rescue viability, it confirms the proximate metabolite induces cell death via oxidative stress or electrophilic alkylation[3].
Step 4: Endpoint Quantification (LDH Leakage)
-
Procedure: Centrifuge aliquots at specified time points (e.g., 60, 120 min). Measure Lactate Dehydrogenase (LDH) activity in both the supernatant and the cell pellet.
-
Causality: LDH is a high-molecular-weight intracellular enzyme. Its presence in the supernatant provides a direct, quantifiable measure of terminal membrane rupture (necrosis), which correlates strongly with the acute tissue damage observed in vivo[5].
Experimental workflow for in vitro toxicity screening of halogenated anilines.
Discussion: Structural Drivers of Toxicity
The comparative in vitro data clearly indicates that the N-hydroxy metabolites of halogenated anilines are the primary drivers of cytotoxicity. The structural placement of the halogen atoms dictates the metabolic fate of the compound. For instance, 3,5-dichloroaniline is highly nephrotoxic because its meta-substitutions sterically hinder certain non-toxic conjugation pathways, funneling the molecule toward N-oxidation to form 3,5-DCPHA, the most potent nephrotoxicant in its class[3]. Conversely, while 3,4-dichloroaniline is also toxic, its specific substitution pattern makes it a potent disruptor of erythroid colony formation, heavily impacting the heme pathway[6]. Understanding these structure-activity relationships is vital for researchers designing safer chemical intermediates or developing targeted antidotes for occupational exposure.
References
- SIDS INITIAL ASSESSMENT PROFILE CAS No. 95-76-1 Chemical Name 3,4-Dichloroaniline.OECD.
- 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats.NIH / PubMed.
- MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY.Srce.hr.
- In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors.NIH / PubMed.
- Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats.MDPI.
- Molecular Orbital-Based Quantitative Structure-Activity Relationship for the Cytochrome P450-Catalyzed 4-Hydroxylation of Halogenated Anilines.ACS Publications.
- 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation.NIH / PubMed Central.
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- 4. 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2-(Aminomethyl)-4-bromo-5-chloroaniline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound 2-(Aminomethyl)-4-bromo-5-chloroaniline, a substituted aniline, belongs to a class of chemicals—aromatic amines—that requires meticulous handling and a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven framework for selecting and using PPE to ensure your safety while working with this and structurally related compounds. Our focus is not just on following rules, but on understanding the rationale behind them to foster a proactive safety culture in the laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
The primary risks associated with compounds in this family include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Symptoms can include dizziness, headache, confusion, and in severe cases, methaemoglobinemia, which impairs oxygen transport in the blood.[5]
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[2][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3][6]
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, making dermal protection critically important.[1][5]
-
Potential for Long-Term Effects: Some related compounds may cause damage to organs through prolonged or repeated exposure.[4][7]
Given these potential hazards, a multi-layered PPE approach is essential to create a barrier between you and the chemical, mitigating all potential routes of exposure.
The Core Arsenal: Selecting Your PPE
All handling of 2-(Aminomethyl)-4-bromo-5-chloroaniline must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1] The following PPE is mandatory for any work with this compound.
Eye and Face Protection
Direct splashes are a primary risk, capable of causing severe eye irritation.
-
Chemical Safety Goggles: These are the minimum requirement. They must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect from splashes and airborne particles.[1][8]
-
Face Shield: When there is a higher risk of splashes, such as during bulk transfers or reaction workups, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
Hand Protection
The skin is a major route of exposure for aromatic amines.[1][5] Therefore, robust hand protection is critical.
-
Chemical-Resistant Gloves: Standard lightweight latex or vinyl gloves are insufficient. Nitrile, neoprene, or butyl rubber gloves are recommended.[1] It is crucial to check the glove manufacturer’s compatibility charts for resistance to halogenated anilines.
-
Double Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent best practice. This provides a significant safeguard against undetected pinholes or rapid permeation. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
Body Protection
Protecting the skin on your arms and body from accidental contact is crucial.
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is not enough. A lab coat made of chemically resistant materials like polyester or a cotton/poly blend is required. It should have a high buttoned collar and elastic or knit cuffs to ensure a snug fit.
-
Chemical Apron or Disposable Coveralls: For procedures with a high splash potential or when handling larger quantities, a chemical-resistant apron worn over the lab coat or disposable coveralls provides an additional layer of protection.[1]
Respiratory Protection
While primary engineering controls like a fume hood are essential, respiratory protection may be required in specific situations.
-
NIOSH-Approved Respirator: A respirator is necessary when working outside of a certified chemical fume hood, if dust is generated that cannot be controlled, or during a spill cleanup.[9] For this class of compounds, an air-purifying respirator with organic vapor cartridges and P100 particulate pre-filters is recommended.[1][10] Proper fit-testing and training are mandatory before using any respirator.
Operational Plan: PPE Protocols for Specific Laboratory Tasks
The level of PPE should be matched to the specific task and the associated risk of exposure. The following table provides guidance on minimum PPE requirements for common laboratory procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Required if not in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Not required if performed in a fume hood. |
| Running Reaction/Synthesis | Safety Goggles | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Not required if performed in a fume hood. |
| Reaction Workup/Extraction | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat & Apron | Not required if performed in a fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Disposable Coveralls | Required: NIOSH-approved respirator with organic vapor/particulate cartridges. |
| Waste Disposal | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat & Apron | Not required if handling sealed containers. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the target compound.
Decontamination and Disposal Plan
Proper management of contaminated materials is as crucial as wearing PPE during the procedure.
PPE Removal and Disposal:
-
Gloves: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using a clean hand or a technique that avoids skin contact.
-
Lab Coat/Apron: Remove your lab coat and any apron by rolling it away from your body to contain any surface contamination.
-
Goggles/Face Shield: Handle by the strap or sides to avoid touching the potentially contaminated front surface.
-
Disposal: All disposable PPE (gloves, coveralls) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[9] Reusable items like lab coats should be professionally laundered by a service familiar with laboratory hazards. Never take contaminated lab coats home.
Chemical Waste Disposal:
-
All waste containing 2-(Aminomethyl)-4-bromo-5-chloroaniline, whether solid or in solution, must be collected in a designated hazardous waste container.
-
The container must be properly sealed, clearly labeled with the chemical name and hazard pictograms, and stored in a secondary containment bin in a satellite accumulation area.
-
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Consult your EHS office for final disposal procedures, which will likely involve incineration by a licensed chemical waste management company.[11]
By adhering to these stringent PPE and disposal protocols, you can confidently and safely advance your research while ensuring the protection of yourself, your colleagues, and the environment.
References
- Vertex AI Search. (2024). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fluorochem. (n.d.).
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Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. [Link]
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National Institutes of Health (NIH), PubChem. (n.d.). 2-Bromo-4-chloroaniline. [Link]
- Sigma-Aldrich. (2026).
- Thermo Fisher Scientific. (2025).
- Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- Fisher Scientific. (2024).
- Fisher Scientific. (2025).
-
International Labour Organization & World Health Organization. (2021). ICSC 0026 - 4-CHLOROANILINE. [Link]
- Fisher Scientific. (2024).
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Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. 5-BROMO-2-CHLOROANILINE - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ICSC 0026 - 4-CHLOROANILINE [chemicalsafety.ilo.org]
- 6. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
